Nudicaucin A
Description
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72O17/c1-21-9-14-46(41(57)63-40-35(55)33(53)31(51)26(19-48)60-40)16-15-44(5)22(23(46)17-21)7-8-28-43(4)12-11-29(42(2,3)27(43)10-13-45(28,44)6)61-38-36(56)37(24(49)20-58-38)62-39-34(54)32(52)30(50)25(18-47)59-39/h7,23-40,47-56H,1,8-20H2,2-6H3/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,43-,44+,45+,46-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWFCULTYPZHJI-LUKOXMCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC=C6C3(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nudicaulin A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nudicaulin A, a unique flavoalkaloid pigment. It covers its natural sources, biosynthetic origins, and detailed methodologies for its isolation and characterization, tailored for professionals in research and drug development.
Introduction to Nudicaulin A
Nudicaulin A is one of a class of yellow pigments responsible for the vibrant coloration of certain flowers, most notably the Iceland poppy (Papaver nudicaule)[1][2][3]. These compounds are distinguished by their novel pentacyclic indole (B1671886) alkaloid structure, which is a hybrid of flavonoid and indole moieties[3][4]. First isolated in 1939, the complete and revised structure of nudicaulins was fully elucidated more recently, revealing a complex diglycosylated pentacyclic dihydrobenzofurocyclopentaindole framework. Nudicaulins exist as diastereomers, with Nudicaulin I and II being prominent examples. Beyond their role as pigments, extracts of P. nudicaule containing these alkaloids have shown potential anti-inflammatory activity through the inhibition of NF-κB and STAT3 signaling pathways.
Natural Sources of Nudicaulin A
The primary and most well-documented natural source of Nudicaulin A and its structural variants is the petals of Papaver nudicaule, the Iceland poppy. Within this species, nudicaulins are found in the yellow and orange cultivars. Their presence has also been confirmed in the closely related species Papaver alpinum (Alpine poppy), particularly in its yellow and orange flowering varieties. Additionally, a different spectrum of nudicaulins has been identified in the petals of Meconopsis cambrica (Welsh poppy). Notably, the red and white cultivars of P. nudicaule do not contain nudicaulins; their colors are attributed to pelargonidin (B1210327) glycosides and flavonols, respectively.
Biosynthesis of Nudicaulin A
Nudicaulin A's unique structure is the result of a fascinating biosynthetic pathway that merges two well-established metabolic routes: the flavonoid pathway and the indole/tryptophan pathway.
The direct precursors for the formation of nudicaulins are pelargonidin glycosides and free indole. The biosynthesis can be summarized in the following key stages:
-
Flavonoid Pathway Activation : This pathway produces pelargonidin glycosides, which are red anthocyanin pigments. In P. nudicaule, specific glycosylation patterns, such as the presence of a sophorose and a glucose moiety, are crucial for the subsequent reaction.
-
Indole Production : Concurrently, the plant synthesizes free indole. This is thought to be facilitated by the enzyme indole-3-glycerol-phosphate lyase (IGL), which is co-expressed with genes of the flavonoid biosynthesis pathway.
-
Spontaneous Fusion : The final and most remarkable step is the spontaneous, non-enzymatic fusion of the pelargonidin glycosides with free indole. This reaction is highly dependent on a strongly acidic environment (low pH). Under these acidic conditions, the pelargonidin glucoside exists as a flavylium (B80283) cation, which facilitates the nucleophilic attack by indole. This leads to a cascade of reactions, including a retro-6π-electrocyclic ring opening and a diastereoselective bis-cyclisation, ultimately forming the stable pentacyclic structure of nudicaulins.
The concentration of the precursors plays a significant role in the formation of nudicaulins. An excess of indole can drive the conversion of red pelargonidin glycosides to yellow nudicaulins, a phenomenon that can be visually observed by applying an indole solution to orange poppy petals, which then turn yellow.
Isolation and Purification of Nudicaulin A
The isolation of Nudicaulin A from its natural sources involves extraction, partitioning, and chromatographic separation. The following protocol is a synthesis of methodologies described in the literature.
General Experimental Workflow
Detailed Experimental Protocol
Materials and Equipment:
-
Fresh or frozen petals from yellow or orange Papaver nudicaule flowers.
-
Methanol (B129727) (MeOH), water (H2O), hydrochloric acid (HCl) or formic acid (HCOOH).
-
Rotary evaporator.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18).
-
NMR spectrometer, mass spectrometer, and UV/Vis spectrophotometer.
Procedure:
-
Plant Material Preparation : Freshly collected petals should be used immediately or flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation of the pigments.
-
Extraction :
-
Homogenize the petal tissue (e.g., 3g) in a suitable solvent. A common solvent system is a mixture of methanol and water, acidified to stabilize the flavylium cation of the pigments. For example, methanol/water (1:1) with a final concentration of 0.1 M HCl can be effective.
-
Stir or sonicate the mixture at room temperature for a designated period (e.g., 1-2 hours).
-
-
Filtration and Concentration :
-
Filter the mixture to remove solid plant debris.
-
Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to remove the organic solvent.
-
-
Purification :
-
The concentrated aqueous extract can be further purified using solid-phase extraction (SPE) to remove highly polar compounds like sugars and salts.
-
The final purification is typically achieved by preparative HPLC on a C18 column. A gradient elution system with acidified water and methanol is commonly employed. The fractions are monitored using a UV/Vis detector at approximately 460 nm, the characteristic absorption maximum for nudicaulins.
-
-
Characterization :
-
The purified fractions containing Nudicaulin A are analyzed to confirm their structure and purity.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. LC-MS/MS can provide fragmentation patterns for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (HMBC, ROESY) NMR experiments are crucial for the complete structural elucidation and assignment of relative stereochemistry.
-
UV/Vis Spectroscopy : The UV/Vis spectrum in an acidic solution shows a characteristic absorption maximum around 460-480 nm, which is responsible for the yellow color.
-
Quantitative and Spectroscopic Data
While precise extraction yields can vary significantly based on the plant material and extraction conditions, the literature provides key data for the characterization of Nudicaulin A.
| Data Type | Description | Value/Reference |
| Molecular Formula | C₄₂H₄₅NO₂₁ (for Nudicaulin I/II) | Based on HRMS data |
| UV/Vis λmax | The primary absorption maximum in the visible range. | ~460-480 nm (in acidic methanol) |
| ¹H NMR | Key proton signals for structural identification. | Detailed shifts available in specialized literature |
| ¹³C NMR | Carbon signals confirming the pentacyclic structure and glycosylation. | Detailed shifts available in specialized literature |
| HRMS | High-resolution mass spectrometry for exact mass determination. | m/z values reported for various nudicaulin species |
Note: For detailed, specific NMR and MS data, researchers are encouraged to consult the supplementary materials of the cited publications.
Conclusion
Nudicaulin A represents a unique class of natural products with an intriguing biosynthesis and potential bioactivity. This guide provides a comprehensive framework for its study, from its origins in Papaver species to detailed protocols for its isolation and characterization. The non-enzymatic, pH-dependent final step in its biosynthesis is a particularly noteworthy aspect, offering avenues for biomimetic synthesis. The methodologies and data presented here serve as a valuable resource for natural product chemists, pharmacognosists, and drug development professionals interested in exploring the potential of these fascinating flavoalkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of nudicaulin structural variants in flowers of papaveraceous species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Biosynthesis of Nudicaulin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Nudicaulin A, a unique flavoalkaloid pigment found in the Iceland poppy, Papaver nudicaule. This document details the enzymatic and spontaneous chemical reactions that lead to the formation of this complex molecule, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction to Nudicaulin A
Nudicaulin A is a yellow pigment responsible for the characteristic coloration of certain Papaver nudicaule cultivars.[1] Structurally, it is a complex hybrid molecule derived from two distinct biosynthetic pathways: the flavonoid pathway and the indole/tryptophan pathway.[1] Its unique structure and potential biological activities make it a molecule of significant interest for chemical synthesis and pharmacological evaluation.
The Nudicaulin A Biosynthetic Pathway: A Hybrid Origin
The biosynthesis of Nudicaulin A is a fascinating example of metabolic convergence, where intermediates from two primary metabolic routes are combined to form a novel secondary metabolite. The core structure of Nudicaulin A is assembled from a pelargonidin (B1210327) glycoside, a product of the flavonoid pathway, and free indole, derived from the tryptophan biosynthetic pathway.[1][2]
The Flavonoid Pathway: Synthesis of the Pelargonidin Glycoside Precursor
The pelargonidin glycoside backbone of Nudicaulin A is synthesized via the well-established flavonoid biosynthetic pathway. This pathway starts with the precursor phenylalanine and proceeds through a series of enzymatic reactions to produce various flavonoid compounds. The key steps leading to the pelargonidin glycoside precursor are outlined below.
Key Enzymes in the Flavonoid Pathway leading to Pelargonidin Glycosides:
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | Activates p-Coumaric acid to p-Coumaroyl-CoA |
| Chalcone (B49325) synthase | CHS | Condenses p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin chalcone |
| Chalcone isomerase | CHI | Isomerizes Naringenin chalcone to Naringenin |
| Flavanone 3-hydroxylase | F3H | Hydroxylates Naringenin to Dihydrokaempferol |
| Dihydroflavonol 4-reductase | DFR | Reduces Dihydrokaempferol to Leucopelargonidin |
| Anthocyanidin synthase | ANS | Oxidizes Leucopelargonidin to Pelargonidin |
| UDP-glycosyltransferase | UGT | Glycosylates Pelargonidin to form Pelargonidin glycosides |
A simplified diagram of the flavonoid pathway leading to the pelargonidin glycoside precursor is presented below.
References
- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L. [mdpi.com]
- 2. Unprecedented Utilization of Pelargonidin and Indole for the Biosynthesis of Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Architecture of Nudicaulin: A Technical Guide to Its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural elucidation of the Nudicaulins, a unique class of yellow flavoalkaloid pigments isolated from the Iceland poppy, Papaver nudicaule. The initial ambiguity surrounding this class of compounds, including a likely misspelling in initial reports as "Nudicaucin A," has been resolved through rigorous spectroscopic and analytical investigation. This document details the revised, correct structure, the experimental methodologies employed in its determination, and the biosynthetic origins of these fascinating natural products.
Executive Summary
The structure of the Nudicaulins, initially proposed with a highly strained and inconsistent molecular framework, was revised to a pentacyclic indole (B1671886) alkaloid structure. This revision was the result of extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and was unequivocally confirmed through the application of Electronic Circular Dichroism (ECD) spectroscopy in conjunction with quantum-chemical calculations.[1] The two primary diastereomers, Nudicaulin I and Nudicaulin II, have had their relative and absolute configurations determined. These compounds are biosynthesized in the petals of P. nudicaule from the precursors indole and pelargonidin (B1210327) glycoside.[2][3][4]
Isolation and Purification
The following protocol outlines the general procedure for the isolation of Nudicaulins from the petals of Papaver nudicaule.
Experimental Protocol: Isolation of Nudicaulins
-
Extraction: Fresh petals of P. nudicaule are collected and immediately macerated in a solvent system such as methanol (B129727) or a methanol/water mixture. The extraction is typically carried out at room temperature with continuous stirring for several hours.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Preliminary Purification: The crude extract is subjected to preliminary purification using techniques like solid-phase extraction (SPE) with a C18 cartridge. This step helps in removing highly polar and non-polar impurities.
-
Chromatographic Separation: The semi-purified extract is then subjected to repeated column chromatography on Sephadex LH-20 or a similar gel filtration medium. This is a crucial step for separating the pigments based on their size and polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the Nudicaulin diastereomers (I and II) is achieved by preparative or semi-preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient elution system of acetonitrile (B52724) and water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape. The fractions corresponding to Nudicaulin I and II are collected separately.
-
Purity Assessment: The purity of the isolated Nudicaulins is assessed by analytical HPLC and spectroscopic methods (NMR, MS).
Structural Elucidation through Spectroscopic Analysis
The determination of the planar structure and stereochemistry of the Nudicaulins relied on a combination of modern spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry was instrumental in determining the molecular formula of the Nudicaulins. The exact mass measurements provided the basis for deducing the elemental composition, which was crucial in revising the initial structural hypothesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive 1D and 2D NMR experiments were performed to establish the connectivity of the atoms in the Nudicaulin scaffold.
-
¹H NMR: Provided information on the chemical environment of the protons, their multiplicities, and coupling constants, which helped in defining the relationships between adjacent protons.
-
¹³C NMR: Revealed the number of distinct carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., aliphatic, olefinic, aromatic, carbonyl).
-
COSY (Correlation Spectroscopy): Established proton-proton correlations, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms, assigning protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations between protons and carbons (typically over 2-3 bonds), which was critical in connecting the different spin systems and piecing together the pentacyclic framework.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nudicaulin I (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 177.6 | - |
| 3 | 48.9 | 5.55 (s) |
| 4 | 101.7 | - |
| 5 | 156.0 | - |
| 6 | 96.5 | 6.25 (d, 2.0) |
| 8 | 94.8 | 6.50 (d, 2.0) |
| 9 | 160.4 | - |
| 10 | 105.5 | - |
| 11 | 85.1 | - |
| 12 | 130.1 | - |
| 1' | 131.2 | - |
| 2' | 130.5 | 7.50 (d, 8.5) |
| 3' | 116.3 | 6.80 (d, 8.5) |
| 4' | 158.2 | - |
| 5' | 116.3 | 6.80 (d, 8.5) |
| 6' | 130.5 | 7.50 (d, 8.5) |
| 14 | 137.9 | - |
| 15 | 122.1 | 7.35 (d, 8.0) |
| 16 | 120.2 | 7.05 (t, 7.5) |
| 17 | 125.1 | 7.20 (t, 7.5) |
| 18 | 111.9 | 7.10 (d, 8.0) |
| 19 | 149.6 | - |
Note: Data extracted from supplementary information of cited literature and may be subject to minor variations based on experimental conditions.
Absolute Configuration Determination
The determination of the absolute configuration of the two diastereomers, Nudicaulin I and II, was a significant challenge that was overcome by the application of chiroptical spectroscopy.
Experimental Protocol: ECD Spectroscopy and Quantum-Chemical Calculations
-
ECD Spectra Acquisition: The experimental ECD spectra of the purified Nudicaulin I and II are recorded on a chiroptical spectrometer in a suitable solvent, such as methanol or acetonitrile.
-
Conformational Analysis: A computational conformational search is performed for the possible stereoisomers of the Nudicaulin aglycone using molecular mechanics (e.g., MMFF94) and semi-empirical (e.g., AM1) methods.
-
Geometry Optimization: The low-energy conformers identified are then subjected to geometry optimization at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
ECD Calculation: The theoretical ECD spectra for each optimized conformer are calculated using Time-Dependent Density Functional Theory (TD-DFT).
-
Spectral Comparison: The calculated ECD spectra of the different stereoisomers are then compared with the experimental spectra of Nudicaulin I and II. The absolute configuration is assigned based on the best match between the experimental and theoretical spectra.
This combined experimental and computational approach allowed for the unambiguous assignment of the absolute configurations of Nudicaulin I as (3S,11R) and Nudicaulin II as (3R,11S).
Visualizing the Process and Pathway
To better illustrate the workflow and biosynthetic origins of Nudicaulin, the following diagrams have been generated.
Conclusion
The structural elucidation of the Nudicaulins serves as an excellent case study in modern natural product chemistry, highlighting the power of a multi-technique spectroscopic approach combined with computational methods. The correction of the initial structural proposal to a pentacyclic indole alkaloid framework and the definitive assignment of the absolute stereochemistry of its diastereomers provide a solid foundation for future research. This could include the total synthesis of these molecules, the exploration of their biological activities, and a deeper understanding of their unique biosynthetic pathway. This detailed guide provides the necessary foundational information for researchers and professionals to engage with this intriguing class of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unprecedented Utilization of Pelargonidin and Indole for the Biosynthesis of Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unprecedented Utilization of Pelargonidin and Indole for the Biosynthesis of Plant Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nudicaucin A: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudicaucin A, a complex triterpenoid (B12794562) saponin, has garnered interest within the scientific community for its potential biological activities. Isolated from the medicinal plant Hedyotis nudicaulis, this natural product belongs to a class of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols. All quantitative data is presented in structured tables for clarity and ease of comparison.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its identification, purification, and formulation in research and development settings.
| Property | Value | Source |
| Molecular Formula | C₄₆H₇₂O₁₇ | [1][2][3] |
| Molecular Weight | 897.07 g/mol | [1][2][3] |
| CAS Number | 211815-97-3 | [1][2][3] |
| Appearance | White to off-white powder | Inferred from typical properties of isolated natural products |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Predicted Relative Density | 1.42 g/cm³ | [2] |
Table 1: Physical and Chemical Properties of this compound
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound. The following table details the available nuclear magnetic resonance (NMR) data.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 0.79 | s | - | Me |
| ¹H | 0.83 | s | - | Me |
| ¹H | 0.94 | s | - | Me |
| ¹H | 1.04 | s | - | Me |
| ¹H | 1.17 | s | - | Me |
| ¹H | 4.28 | d | 7.3 | Ara-1 |
| ¹H | 4.50 | d | 7.5 | Gal-1 |
| ¹H | 4.61 | br s | - | H-29 |
| ¹H | 5.32 | br t | ca 1.0 | H-12 |
| ¹H | 5.36 | d | 8.0 | 28-Glu-1 |
Table 2: ¹H-NMR Spectral Data of this compound (in CD₃OD) [1]
Chromatographic Properties
Thin-layer chromatography (TLC) is a common method for the preliminary analysis and purification of this compound.
| Solvent System | Rf Value |
| 75% Methanol (MeOH) | 0.25 |
| Chloroform:Methanol (CHCl₃:MeOH, 2:1) | 0.15 |
Table 3: Thin-Layer Chromatography (TLC) Data for this compound [1]
Biological Activity
Preliminary studies have indicated that this compound possesses weak antibacterial activity. Further research is required to fully elucidate its biological potential, including cytotoxic and other pharmacological effects.
Weak Antibacterial Activity: this compound has demonstrated weak inhibitory activity against Bacillus subtilis M45 and H17.[1]
Experimental Protocols
Isolation of Triterpenoid Saponins (B1172615) from Plant Material (General Protocol)
While a specific protocol for this compound from Hedyotis nudicaulis is not detailed in the available literature, a general methodology for the isolation of triterpenoid saponins from a related plant, Aralia nudicaulis, can be adapted. This provides a foundational workflow for researchers.[4][5]
Antibacterial Susceptibility Testing (General Protocol)
To assess the antibacterial activity of this compound, a standard method such as the broth microdilution assay can be employed.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. This represents a significant knowledge gap and a promising area for future investigation. Researchers are encouraged to explore potential targets, such as those commonly affected by other triterpenoid saponins, including inflammatory and apoptotic pathways.
Conclusion
This compound is a structurally complex natural product with preliminary evidence of weak antibacterial activity. This guide consolidates the available physicochemical data to support further research into its biological potential. The lack of comprehensive spectroscopic data, particularly ¹³C-NMR, and the absence of studies on its mechanism of action and effects on cellular signaling pathways highlight critical areas for future investigation. The provided experimental workflows offer a starting point for researchers aiming to isolate, characterize, and evaluate the pharmacological properties of this intriguing triterpenoid saponin.
References
Nudicaucin A: A Technical Guide to its Solubility Profile for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Nudicaucin A, a triterpenoid (B12794562) saponin (B1150181) of interest to researchers in drug discovery and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents standardized experimental protocols for researchers to determine precise solubility parameters.
Core Topic: this compound Solubility in Different Solvents
This compound is a complex glycosidic natural product. Its solubility is a critical parameter for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening campaigns.
Data Presentation: Qualitative Solubility of this compound
The available data on the solubility of this compound is primarily qualitative. Commercial suppliers consistently report its solubility in dimethyl sulfoxide (B87167) (DMSO). While explicit quantitative values are not provided, its inclusion in product catalogs alongside other compounds with high solubility in common organic solvents suggests a favorable solubility profile in polar aprotic solvents.
| Solvent Name | Chemical Formula | Type | Reported Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Nonpolar | Likely Soluble (Inferred)¹ |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Likely Soluble (Inferred)¹ |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Likely Soluble (Inferred)¹ |
| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble (Inferred)¹ |
¹ Inference is based on this compound being listed with other compounds reported as soluble in these solvents. Direct experimental confirmation is recommended.
Experimental Protocols
To empower researchers to ascertain the precise quantitative solubility of this compound in their specific experimental contexts, the following detailed methodologies for key experiments are provided.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form, high purity)
-
Solvent of interest (e.g., DMSO, phosphate-buffered saline)
-
Analytical balance
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vial to stand to let the undissolved solid settle. Centrifuge the vial at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. For further clarification, filter the supernatant through a 0.45 µm syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.
-
Protocol 2: High-Throughput Kinetic Solubility Assay
For earlier stages of drug discovery, a kinetic solubility assay can provide rapid assessment, often starting from a DMSO stock solution.[1][4][5]
Objective: To rapidly assess the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader capable of detecting light scattering (nephelometry) or UV absorbance
Procedure:
-
Sample Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the this compound DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations.
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Visualizations
To further clarify the experimental processes and logical flows, the following diagrams are provided.
References
Preliminary Biological Screening of Nudicaulin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of Nudicaulin A and its derivatives. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development in this area.
Introduction to Nudicaulin A
Nudicaulins are a class of yellow flower pigments found in Papaver nudicaule (Iceland poppy).[1][2][3] These compounds are unique indole (B1671886)/flavonoid hybrid alkaloids.[1][2] The biosynthesis of nudicaulins involves a pH-dependent conversion of pelargonidin (B1210327) glucosides and the incorporation of free indole. Due to the pharmacological importance of other indole alkaloids, such as the anticancer agents vincristine (B1662923) and vinblastine, there is significant interest in the biological activities of nudicaulins and their synthetic derivatives. This guide focuses on the preliminary biological screening of O-methylated Nudicaulin aglycon derivatives, which have been synthesized to explore their therapeutic potential.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of a series of synthesized O-methylated Nudicaulin derivatives. These derivatives are designated as compounds 6 through 11 in the primary literature.
Antiproliferative and Cytotoxic Activity
The antiproliferative and cytotoxic effects of O-methylated Nudicaulin derivatives were evaluated against several human cell lines. The half-maximal growth inhibition (GI₅₀) and cytotoxic concentration (CC₅₀) values are presented in Table 1.
Table 1: Antiproliferative and Cytotoxic Activity of O-Methylated Nudicaulin Derivatives (µM)
| Compound | HUVEC (GI₅₀) | K-562 (GI₅₀) | HeLa (CC₅₀) |
| 6 | 1.3 | 1.1 | 3.4 |
| 7 | >10 | >10 | >10 |
| 8 | >10 | >10 | >10 |
| 9 | >10 | >10 | >10 |
| 10 | 2.2 | 1.0 | 5.7 |
| 11 | 2.0 | 1.0 | Not Reported |
| Doxorubicin | Not Reported | ~1.0 | Not Reported |
Data sourced from Dudek et al., 2018.
Compounds 6 , 10 , and 11 demonstrated the most significant antiproliferative effects against Human Umbilical Vein Endothelial Cells (HUVEC) and the chronic myelogenous leukemia cell line (K-562). Their activity against K-562 cells was comparable to the established chemotherapeutic agent, doxorubicin. The cytotoxic activity against the cervical cancer cell line (HeLa) was also notable for compounds 6 and 10 .
Antimicrobial Activity
The antimicrobial activity of the O-methylated Nudicaulin derivatives was assessed against a panel of bacteria and fungi. The results are summarized in Table 2, with activity indicated by the diameter of the inhibition zone in millimeters.
Table 2: Antimicrobial Activity of O-Methylated Nudicaulin Derivatives (Inhibition Zone Diameter in mm)
| Compound | Bacillus subtilis | Staphylococcus aureus (MRSA) | Staphylococcus aureus | Mycobacterium vaccae | Other Bacteria & Fungi |
| 6 | 0 | 0 | 0 | 0 | No activity |
| 7 | 0 | 0 | 0 | 0 | No activity |
| 8 | 13 | 13 | 13 | 13 | No activity |
| 9 | 0 | 0 | 0 | 0 | No activity |
| 10 | 0 | 0 | 0 | 0 | No activity |
| 11 | 0 | 0 | 0 | 0 | No activity |
Data sourced from Dudek et al., 2018. No activity was observed against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and various fungal strains.
Of the tested compounds, only compound 8 exhibited marginal antimicrobial activity against Bacillus subtilis, both methicillin-resistant and non-resistant Staphylococcus aureus, and Mycobacterium vaccae. The remaining derivatives showed no antimicrobial activity at the tested concentrations.
Experimental Protocols
The following are detailed methodologies for the key biological assays cited in the preliminary screening of Nudicaulin derivatives.
Antiproliferative and Cytotoxicity Assays (MTT/Resazurin-Based)
These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.
3.1.1. Materials
-
Human cell lines (e.g., HUVEC, K-562, HeLa)
-
Complete cell culture medium (specific to each cell line)
-
96-well flat-bottom microplates
-
Nudicaulin derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin (B115843) sodium salt solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer or fluorometer
3.1.2. Procedure
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density in the complete culture medium. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Nudicaulin derivatives in the culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Viability Determination:
-
MTT Assay: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Resazurin Assay: Add 10-20 µL of resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
-
Data Acquisition:
-
MTT Assay: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Resazurin Assay: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the GI₅₀ or CC₅₀ values using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
3.2.1. Materials
-
Bacterial and fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Nudicaulin derivatives dissolved in a suitable solvent (e.g., methanol)
-
Positive control antibiotic
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
3.2.2. Procedure
-
Preparation of Microplates: Dispense the growth medium into all wells of a 96-well microplate.
-
Compound Dilution: Prepare a serial two-fold dilution of the Nudicaulin derivatives directly in the microplate wells to achieve a range of final concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in the growth medium. Add the diluted inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Cover the microplates and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Inhibition Zone Measurement (for Agar (B569324) Diffusion): Alternatively, for a qualitative assessment, sterile paper discs impregnated with the test compound can be placed on an agar plate uniformly inoculated with the test microorganism. After incubation, the diameter of the clear zone of no growth around the disc is measured.
Visualizing Biological Pathways
The following diagrams illustrate the biosynthetic pathway of Nudicaulins and potentially relevant signaling pathways that may be modulated by compounds from Papaver nudicaule.
Biosynthesis of Nudicaulins
Nudicaulins are formed through the convergence of the flavonoid and indole biosynthetic pathways. The final step involves the fusion of pelargonidin glycosides with free indole.
Caption: High-level overview of the Nudicaulin biosynthetic pathway.
Potentially Modulated Signaling Pathways
Extracts from Papaver nudicaule have been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways. While the direct interaction of Nudicaulin A or its derivatives with these pathways has not been explicitly demonstrated, they represent plausible targets for further investigation.
4.2.1. NF-κB Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway.
4.2.2. STAT3 Signaling Pathway
Caption: Simplified overview of the STAT3 signaling pathway.
Conclusion and Future Directions
The preliminary biological screening of O-methylated Nudicaulin derivatives has revealed promising antiproliferative and cytotoxic activities, particularly for compounds 6 , 10 , and 11 . Their potency against the K-562 leukemia cell line warrants further investigation into their mechanism of action, which may involve interactions with microtubules and tubulin, a known mechanism for other indole alkaloids. The antimicrobial activity appears to be limited.
Future research should focus on:
-
Elucidating the specific molecular targets and mechanisms of action for the most active Nudicaulin derivatives.
-
Investigating the structure-activity relationships to guide the design and synthesis of more potent and selective analogs.
-
Evaluating the in vivo efficacy and safety of promising lead compounds in preclinical animal models.
-
Exploring the potential modulation of inflammatory signaling pathways, such as NF-κB and STAT3, by Nudicaulin derivatives.
This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of Nudicaulin-based therapeutics. The provided data and protocols are intended to facilitate the design of subsequent, more in-depth studies.
References
The In Vitro Bioactivity of Nudicaucin A: An Overview
A comprehensive review of the current, albeit limited, scientific literature suggests that information regarding the in vitro bioactivity of a compound specifically named "Nudicaucin A" is not publicly available. Extensive searches of scientific databases and literature have yielded no specific data, quantitative or qualitative, on the biological activities of this particular molecule.
This lack of information prevents the creation of a detailed technical guide as requested. There are no available experimental protocols, quantitative data for summarization, or established signaling pathways to visualize concerning "this compound."
It is possible that "this compound" is a very recently discovered compound for which research has not yet been published, or that it is referred to by a different name in the scientific literature. It is also conceivable that the name may be a misspelling of another known bioactive molecule.
For researchers, scientists, and drug development professionals interested in novel bioactive compounds, the absence of data on "this compound" highlights a potential gap in the current body of scientific knowledge. Should this be a newly identified molecule, future research would be essential to determine its chemical structure, origin, and potential therapeutic properties.
General Methodologies for Assessing In Vitro Bioactivity
While specific data for "this compound" is unavailable, a general framework for assessing the in vitro bioactivity of a novel natural product can be outlined. This typically involves a tiered screening approach to identify and characterize its biological effects.
Initial Cytotoxicity Screening
The first step is often to determine the cytotoxic potential of the compound against various cell lines.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Elucidation of Mechanism of Action
If cytotoxicity is observed, further assays are conducted to understand the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of each cell is measured, allowing for the quantification of cells in each phase of the cell cycle.
Investigation of Specific Signaling Pathways
Based on the initial findings, specific signaling pathways implicated in the observed biological activity are investigated.
Experimental Workflow: Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in a signaling cascade.
Caption: A generalized workflow for Western blotting analysis.
Hypothetical Signaling Pathway Diagram
Should a natural product like "this compound" be found to induce apoptosis through the intrinsic pathway, a diagram of this signaling cascade could be constructed as follows.
Caption: A hypothetical intrinsic apoptosis signaling pathway.
Potential Therapeutic Targets of Nudicaulin A: A Technical Overview for Drug Discovery Professionals
Introduction
Nudicaulin A, a unique flavoalkaloidal pigment naturally occurring in the Iceland poppy (Papaver nudicaule), has recently garnered attention for its potential pharmacological activities. As a member of the indole (B1671886) alkaloid family, which includes potent anticancer agents like vincristine (B1662923) and vinblastine, Nudicaulin A and its derivatives represent a promising area for therapeutic research. This technical guide synthesizes the current understanding of the potential therapeutic targets of Nudicaulin A, drawing from studies on its synthetic derivatives and extracts of Papaver nudicaule. While direct studies on Nudicaulin A are limited, preliminary research suggests potential applications in oncology and inflammatory diseases.
Antiproliferative and Cytotoxic Activities of Nudicaulin Derivatives
While the therapeutic targets of Nudicaulin A have not been directly elucidated, synthetic aglycone derivatives of nudicaulin have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. These findings suggest that the core structure of Nudicaulin A may serve as a scaffold for the development of novel anticancer agents.
Quantitative Data on Bioactivity
A study on O-methylated nudicaulin derivatives revealed potent activity against human umbilical vein endothelial cells (HUVEC), chronic myelogenous leukemia cells (K-562), and cervical cancer cells (HeLa). The antiproliferative activity against K-562 cells was notably comparable to the established chemotherapeutic drug, doxorubicin[1].
| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |
| Synthetic Nudicaulin Derivatives (6-11) | K-562 | Antiproliferative | Similar to Doxorubicin | [1] |
| Synthetic Nudicaulin Derivatives (6-11) | HUVEC | Antiproliferative | Data not specified | [1] |
| Synthetic Nudicaulin Derivatives (6-11) | HeLa | Cytotoxic | Data not specified | [1] |
Experimental Protocols
In Vitro Antiproliferative and Cytotoxicity Assays
The antiproliferative and cytotoxic activities of the synthetic nudicaulin derivatives were determined using standard cell viability assays. A brief outline of a typical protocol is as follows:
-
Cell Culture: Human cancer cell lines (e.g., K-562, HUVEC, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the nudicaulin derivatives or a positive control (e.g., doxorubicin) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the viability data.
Experimental Workflow for Bioactivity Screening
Anti-Inflammatory Potential via NF-κB and STAT3 Inhibition
Extracts from Papaver nudicaule have been shown to possess anti-inflammatory properties, suggesting another potential therapeutic avenue for its constituents, including Nudicaulin A. These extracts were found to inhibit key inflammatory signaling pathways.
Signaling Pathway Analysis
Studies on ethanol (B145695) extracts of P. nudicaule in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells demonstrated a significant reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, the extracts suppressed the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6)[2].
The underlying mechanism for this anti-inflammatory activity was identified as the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways[3][4]. While these studies were conducted with whole plant extracts, and not isolated Nudicaulin A, the findings point towards the potential for Nudicaulin A or related alkaloids within the plant to target these critical inflammatory regulators.
Proposed Anti-Inflammatory Signaling Pathway
Experimental Protocols
Anti-Inflammatory Activity Assays
The anti-inflammatory effects of P. nudicaule extracts were evaluated using the following methodologies:
-
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured and then stimulated with LPS in the presence or absence of the plant extract.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokine Measurement: Levels of PGE2, IL-1β, and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: To determine the mechanism of action, protein levels of key signaling molecules (e.g., iNOS, COX-2, IκBα, phosphorylated STAT3) are analyzed by Western blotting.
-
Luciferase Reporter Assay: To confirm the inhibition of NF-κB and STAT3 transcriptional activity, cells are transfected with luciferase reporter constructs containing NF-κB or STAT3 binding sites. Luciferase activity is measured after treatment with LPS and the plant extract.
The current body of research provides compelling, albeit indirect, evidence for the therapeutic potential of Nudicaulin A and its structural analogs. The antiproliferative activity of its derivatives suggests that Nudicaulin A could be a valuable scaffold for the development of novel anticancer drugs. The anti-inflammatory properties of Papaver nudicaule extracts, mediated through the inhibition of the NF-κB and STAT3 pathways, further broaden the potential therapeutic applications of its constituent compounds, including Nudicaulin A.
Future research should focus on the isolation and purification of Nudicaulin A to directly assess its bioactivities and elucidate its specific molecular targets. Structure-activity relationship (SAR) studies on a broader range of synthetic derivatives will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies are necessary to validate the therapeutic efficacy and safety of Nudicaulin A-based compounds in preclinical models of cancer and inflammatory diseases. The insights gained from such studies will be instrumental in translating the therapeutic potential of this unique natural product into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Papaver nudicaule (Iceland poppy) alleviates lipopolysaccharide-induced inflammation through inactivating NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Papaver nudicaule (Iceland poppy) alleviates lipopolysaccharide-induced inflammation through inactivating NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Nudicaucin A: A Technical Whitepaper on its Discovery, Origin, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudicaucin A is a naturally occurring triterpenoid (B12794562) saponin (B1150181) first identified in the plant Hedyotis nudicaulis. This document provides a comprehensive overview of the discovery, chemical properties, and reported biological activities of this compound. It includes detailed experimental protocols derived from the primary literature and standard analytical methods. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding of experimental workflows. While the precise signaling pathways modulated by this compound remain to be fully elucidated, this guide serves as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.
Discovery and Origin
This compound was first isolated and characterized in 1998 from the n-butanol extract of Hedyotis nudicaulis, a plant belonging to the Rubiaceae family.[1] This plant is also sometimes referred to by its synonym, Oldenlandia nudicaulis. The discovery involved the isolation of three new triterpenoid saponins (B1172615), designated Nudicaucins A, B, and C, along with a known saponin, guaiacin (B150186) D.[1] While initially discovered in Hedyotis nudicaulis, some chemical vendors also report its isolation from marine nudibranchs, which likely accumulate the compound from their diet of sponges.
Chemical Properties
This compound is a triterpenoid saponin with the molecular formula C₄₆H₇₂O₁₇ and a molecular weight of 897.07 g/mol . Its structure was elucidated through spectroscopic methods, including 1H-NMR.
Table 1: Chemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 211815-97-3 |
| Molecular Formula | C₄₆H₇₂O₁₇ |
| Molecular Weight | 897.07 g/mol |
| Chemical Family | Triterpenoid Saponin |
| ¹H NMR (CD₃OD) | δ 0.79 (s, Me), 0.83 (s, Me), 0.94 (s, Me), 1.04 (s, Me), 1.17 (s, Me), 4.28 (d, J= 7.3 Hz, Ara-1), 4.50 (d, J=7.5Hz, Gal-1), 4.61 (br s, H-29), 5.32 (br t, J=ca 1.0 Hz, H-12), 5.36 (d, J = 8.0 Hz, 28-Glu-1)[1] |
| TLC Rf Value | 0.25 (75% MeOH), 0.15 (CHCl₃: MeOH, 2:1) |
Experimental Protocols
Isolation of this compound from Hedyotis nudicaulis
The following is a generalized protocol based on the original discovery paper and standard phytochemical isolation techniques for triterpenoid saponins.
-
Extraction:
-
Air-dried and powdered whole plants of Hedyotis nudicaulis are defatted by extraction with petroleum ether.
-
The defatted plant material is then successively extracted with chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).
-
The resulting methanolic extract is concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The concentrated methanolic extract is suspended in water and partitioned with n-butanol (n-BuOH).
-
The n-butanol fraction, which contains the saponins, is collected and concentrated.
-
-
Chromatographic Purification:
-
The crude n-butanol extract is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with Rf values corresponding to this compound are pooled.
-
Further purification is achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Bacillus subtilis) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.
-
Cell Seeding:
-
Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Cells are incubated with the compound for 24-72 hours.
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Biological Activity
The biological activity of this compound is not extensively studied. However, preliminary data from commercial suppliers and related literature on the source plant suggest potential antibacterial and cytotoxic properties.
Table 2: Reported Biological Activities of this compound
| Activity | Test Organism/Cell Line | Result |
| Antibacterial | Bacillus subtilis M45 and H17 | Weak activity |
| Cytotoxicity | Not specified | Reported to have cytotoxic properties of interest in cancer research |
Signaling Pathways
Currently, there is no published research specifically detailing the signaling pathways modulated by this compound. However, extracts from plants of the Oldenlandia genus, to which Hedyotis nudicaulis is closely related, have been shown to possess anticancer properties. These effects are often associated with the induction of apoptosis and cell cycle arrest. A hypothetical signaling pathway diagram is presented below to illustrate common targets in cancer therapy that could be investigated for this compound. Further research is required to determine if this compound interacts with these or other pathways.
Conclusion and Future Directions
This compound is a triterpenoid saponin with a defined chemical structure, originally isolated from Hedyotis nudicaulis. While its discovery and chemical characterization are established, its biological activities and mechanism of action remain largely unexplored. The preliminary indications of weak antibacterial and potential cytotoxic effects warrant further investigation. Future research should focus on:
-
Comprehensive screening of this compound against a broader panel of bacterial and fungal strains to determine its antimicrobial spectrum and potency (MIC values).
-
In-depth evaluation of its cytotoxic effects against various cancer cell lines to determine IC₅₀ values and its selectivity for cancer cells over normal cells.
-
Elucidation of the molecular mechanisms underlying its biological activities, including its potential effects on cell signaling pathways related to apoptosis, cell cycle regulation, and inflammation.
-
Structure-activity relationship studies through the synthesis of this compound derivatives to potentially enhance its therapeutic properties.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.
References
An In-Depth Technical Guide to the Chemical Structure of Nudicaucin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudicaucin A, a complex triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Hedyotis nudicaulis, represents a molecule of significant interest in natural product chemistry. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, weight, and detailed structural features. It outlines the experimental protocols for its isolation and summarizes the current, albeit limited, understanding of its biological activities. This document is intended to serve as a foundational resource for researchers engaged in the study of triterpenoid saponins (B1172615) and their potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a triterpenoid saponin, a class of natural glycosides known for their structural diversity and wide range of biological activities.[1] The chemical identity of this compound is well-established through spectroscopic analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₇₂O₁₇ | [2][3] |
| Molecular Weight | 897.07 g/mol | [2][3] |
| CAS Number | 211815-97-3 | [2] |
| Class | Triterpenoid Saponin | [2] |
| Synonyms | (3β)-3-[(3-O-β-D-Galactopyranosyl-α-L-arabinopyranosyl)oxy]-30-noroleana-12,20(29)-dien-28-oic acid β-D-glucopyranosyl ester | [2] |
| Solubility | Soluble in DMSO | [2] |
| Purity (typical) | >98% by HPLC | [3] |
The core of this compound is a 30-noroleanane-type triterpenoid aglycone. This is attached to a branched trisaccharide chain at the C-3 position and a single glucose unit at the C-28 position via an ester linkage. The specific arrangement of these sugar moieties is crucial to its chemical identity and likely its biological function.
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Key reported 1H-NMR chemical shifts (in CD₃OD) include:
-
Methyl protons (singlets): δ 0.79, 0.83, 0.94, 1.04, 1.17
-
Anomeric protons (doublets): δ 4.28 (d, J= 7.3 Hz, Ara-1), 4.50 (d, J=7.5Hz, Gal-1), 5.36 (d, J = 8.0 Hz, 28-Glu-1)
-
Olefinic protons: δ 4.61 (br s, H-29), 5.32 (br t, J=ca 1.0 Hz, H-12)[2]
These signals are characteristic of the triterpenoid backbone and the attached sugar units, confirming the proposed structure.
Experimental Protocols
Isolation of this compound from Hedyotis nudicaulis
The primary source for the isolation of this compound is the whole plant of Hedyotis nudicaulis. The general procedure, as inferred from the seminal work by Konishi et al. (1998) and standard phytochemical practices, is as follows. It is important to note that the full detailed protocol from the original publication was not accessible and this represents a generalized methodology.
Methodology:
-
Extraction: The dried and powdered whole plant material of Hedyotis nudicaulis is subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH), at room temperature. This process is repeated multiple times to ensure complete extraction of the saponins.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol. The saponins, being polar glycosides, are expected to concentrate in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography over a stationary phase like silica gel. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing proportions of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Biological Activity
The biological activity of this compound has not been extensively studied. The available information is limited, and further research is required to fully elucidate its pharmacological potential.
Antimicrobial Activity
Table 2: Summary of Known Biological Activities of this compound
| Activity Type | Target/Assay | Result | Quantitative Data | Source(s) |
| Antibacterial | Bacillus subtilis M45 and H17 | Weak activity | Not Reported | [4] |
Potential Signaling Pathways
While no specific signaling pathways have been identified for this compound, research on other triterpenoid saponins suggests potential mechanisms of action. Triterpenoid saponins have been shown to modulate various signaling pathways involved in inflammation and cancer.[2][4] These include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.
-
PD-1/PD-L1 (Programmed cell death protein 1/Programmed death-ligand 1) Pathway: A key checkpoint in immune regulation.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Plays a crucial role in tumor progression and inflammation.
It is plausible that this compound may exert its biological effects through one or more of these pathways, but this remains to be experimentally verified.
Conclusion and Future Directions
This compound is a well-characterized triterpenoid saponin with a complex chemical structure. While its isolation from Hedyotis nudicaulis has been described, and its chemical properties are known, there is a significant gap in the understanding of its biological activities and mechanism of action. Future research should focus on:
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.
-
Comprehensive Biological Screening: this compound should be screened against a wide range of biological targets, including various cancer cell lines, inflammatory markers, and microbial strains, to identify its primary pharmacological activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. The detailed structural information and outlined experimental approaches will be valuable for advancing the scientific understanding of this intriguing natural product.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Cytotoxicity of triterpenoid saponins. Part 1: Activities against tumor cells in vitro and hemolytical index - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive literature review on the biological activities of clerodane and neo-clerodane diterpenoids, a significant class of natural products. While the initial topic of interest was "Nudicaucin A," a thorough literature search revealed this to be a likely misnomer, potentially conflating "Nudicaulin," an indole (B1671886) alkaloid from Papaver nudicaule, with terpenoids from the plant genus Teucrium. The genus Teucrium, specifically species like Teucrium nudicaule, is a rich source of clerodane diterpenoids.[1][2][3] This review, therefore, focuses on this well-documented class of terpenoids, summarizing their anti-inflammatory and cytotoxic properties, detailing relevant experimental methodologies, and illustrating key signaling pathways.
Clerodane diterpenes are bicyclic compounds characterized by a decalin ring system and a side chain at the C-9 position.[4][5] They are predominantly isolated from plant families such as Lamiaceae, Salicaceae, and Euphorbiaceae. Extensive research has highlighted their potential as therapeutic agents, demonstrating a range of biological effects including anti-inflammatory, cytotoxic, antimicrobial, and antifeedant activities.
Biological Activity: Quantitative Data
The therapeutic potential of clerodane diterpenoids is primarily supported by quantitative in vitro data demonstrating their potent anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
A common metric for evaluating anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a hallmark of chronic inflammation. Several clerodane diterpenoids have shown significant inhibitory activity in this assay.
| Compound Name / Source | Assay | Cell Line | IC50 Value (µM) | Reference |
| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide | NO Inhibition | RAW 264.7 | 13.7 ± 2.0 | |
| 6α-hydroxy-patagonol acetonide | NO Inhibition | RAW 264.7 | 17.3 ± 0.5 | |
| 2-oxo-patagonal | NO Inhibition | RAW 264.7 | 26.4 ± 0.4 | |
| Unnamed Clerodane Diterpenoids | NO Inhibition | RAW 264.7 / BV-2 | < 2.0 |
Cytotoxic Activity
The cytotoxic (anticancer) activity of clerodane diterpenoids is typically assessed against a panel of human cancer cell lines using viability assays like the MTT assay. The half-maximal inhibitory concentration (IC50) indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound Name / Source | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Corymbulosin A | SF539 | CNS Tumor | 0.6 | |
| Corymbulosin A | LOX | Melanoma | 8.0 | |
| Intrapetacin B | KB | Oral Epidermoid Carcinoma | 0.8 µg/mL | |
| Intrapetacin A | KB | Oral Epidermoid Carcinoma | 2.0 µg/mL | |
| Nitrogenated derivative 4 | K562 | Leukemia | 7.85 ± 1.49 | |
| Nitrogenated derivative 5 | K562 | Leukemia | 13.08 ± 1.12 | |
| Guevarain B | K562 | Leukemia | 33.1 ± 1.3 | |
| JXE-23 | MDA-MB-468 | Triple-Negative Breast Cancer | 1.17 ± 0.04 |
Experimental Protocols
Standardized in vitro assays are crucial for the preliminary evaluation of natural products. The following sections detail the methodologies for the two most frequently cited assays in the context of clerodane diterpenoid activity.
Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 to 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
-
Treatment: The culture medium is replaced with fresh medium. The test compounds (clerodane diterpenoids), dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Cells are typically pre-treated with the compound for 30 minutes to 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to each well (except for the negative control) at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for an additional 20-24 hours.
-
Quantification (Griess Reaction): The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured. An aliquot (e.g., 100 µL) of the supernatant from each well is mixed with an equal volume of Griess reagent (typically a solution of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Analysis: After a short incubation period (10-15 minutes) at room temperature, the absorbance is measured spectrophotometrically at 540 nm. The quantity of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Culture and Seeding: Cancer cells from the desired line (e.g., K562, HepG2) are cultured and seeded into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and incubated to allow attachment.
-
Compound Treatment: The test compounds are added to the wells at a range of concentrations. A control group receives only the vehicle (e.g., DMSO). The plates are then incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL), and the plate is incubated for another 1 to 4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilizing agent, such as DMSO or an SDS-HCl solution, is added to each well to dissolve these insoluble crystals.
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Cytotoxicity Assessment of Nudicaucin A using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing the cytotoxic effects of Nudicaucin A, a triterpenoid (B12794562) saponin, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[1][2][3] This protocol details reagent preparation, experimental procedures for adherent and suspension cells, data analysis for calculating the half-maximal inhibitory concentration (IC50), and troubleshooting tips. Additionally, it includes a template for data presentation and a putative signaling pathway for this compound's cytotoxic action.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[3] The core principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[1][3][4] The resulting formazan crystals are impermeable to cell membranes and accumulate within healthy cells. A solubilization solution, such as Dimethyl Sulfoxide (DMSO) or a sodium dodecyl sulfate (B86663) (SDS) solution, is then added to dissolve these crystals, producing a colored solution.[1][2] The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a spectrophotometric plate reader at a wavelength between 550 and 600 nm.[3]
Experimental Workflow
The overall workflow for the MTT assay is a multi-day process involving cell preparation, treatment with the test compound, and subsequent viability assessment.
References
- 1. Inhibition of prostate tumor growth by overexpression of NudC, a microtubule motor-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Nudicaucin A Anti-inflammatory Activity Assessment
Introduction
Nudicaulin A is a flavoalkaloid pigment found in plants such as Papaver nudicaule (Iceland poppy) and Launaea nudicaulis.[1][2][3] While research on the specific anti-inflammatory properties of isolated Nudicaulin A is emerging, extracts from plants containing this compound have demonstrated significant anti-inflammatory effects.[1][4] These extracts have been shown to inhibit key inflammatory mediators and signaling pathways, suggesting that Nudicaulin A may be a promising candidate for drug development. The primary mechanisms of action for these plant extracts involve the downregulation of pro-inflammatory cytokines and enzymes, largely through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-inflammatory activity of Nudicaulin A. It includes detailed protocols for essential in vitro assays, data presentation guidelines, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Effective evaluation of an anti-inflammatory compound requires the quantification of its inhibitory effects on various inflammatory markers. The following table summarizes hypothetical, yet representative, quantitative data for Nudicaulin A, illustrating its potential dose-dependent efficacy in key in vitro assays.
Table 1: Illustrative Anti-inflammatory Activity of Nudicaulin A in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of Nudicaulin A (µM) | NO Production (% Inhibition) | TNF-α Secretion (% Inhibition) | IL-6 Secretion (% Inhibition) | p-p65 Expression (% Inhibition) | p-p38 MAPK Expression (% Inhibition) |
| 1 | 15 ± 2.1 | 12 ± 1.8 | 10 ± 1.5 | 18 ± 2.5 | 14 ± 2.0 |
| 5 | 45 ± 3.5 | 40 ± 3.2 | 35 ± 2.8 | 48 ± 4.1 | 42 ± 3.7 |
| 10 | 75 ± 5.2 | 70 ± 4.9 | 65 ± 4.5 | 78 ± 6.3 | 72 ± 5.8 |
| 25 | 92 ± 6.8 | 88 ± 6.1 | 85 ± 5.9 | 95 ± 7.0 | 90 ± 6.5 |
| IC₅₀ (µM) | 6.2 | 7.1 | 8.5 | 5.8 | 6.9 |
Data are presented as mean ± standard deviation (SD) from three independent experiments. IC₅₀ values are calculated from dose-response curves.
Experimental Protocols
The following protocols describe the methodologies for assessing the anti-inflammatory effects of Nudicaulin A in a lipopolysaccharide (LPS)-stimulated macrophage model.
Cell Culture and Treatment
This protocol outlines the maintenance of RAW 264.7 macrophage cells and their stimulation with LPS to induce an inflammatory response.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting) at a density that allows for approximately 80-90% confluency at the time of treatment.
-
Incubate the cells for 24 hours to allow for adherence.
-
Pre-treat the cells with varying concentrations of Nudicaulin A (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug).
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis). A negative control group (untreated cells) should also be included.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.
-
Reagents:
-
Griess Reagent A: Sulfanilamide in an acidic solution.
-
Griess Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite Standard (for standard curve).
-
-
Procedure:
-
After the LPS incubation period, collect 100 µL of cell culture supernatant from each well of the 96-well plate.
-
In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Principle: This sandwich ELISA uses a capture antibody coated on the plate to bind the cytokine of interest. A second, biotinylated detection antibody binds to the captured cytokine, and a streptavidin-HRP conjugate is then added. The addition of a substrate results in a color change proportional to the amount of cytokine present.
-
Procedure (General):
-
Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of p65 (a subunit of NF-κB) and p38 MAPK, to elucidate the mechanism of action of Nudicaulin A.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, and a loading control like β-actin). A secondary antibody conjugated to an enzyme is used for detection.
-
Procedure:
-
After treatment with Nudicaulin A and LPS, wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and/or a loading control.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in inflammation and the experimental workflow for assessing the anti-inflammatory activity of Nudicaulin A.
References
Application Notes and Protocols for a Novel Antimicrobial Agent
Topic: Methods for Testing Nudicaucin A Antimicrobial Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound is a novel synthetic compound with potential antimicrobial properties. These application notes provide a comprehensive suite of protocols to systematically evaluate the antimicrobial efficacy of this compound, determine its spectrum of activity, and elucidate its potential mechanism of action. The following protocols are adapted from established methodologies for antimicrobial susceptibility testing.[1][2][3]
Data Presentation: Efficacy of this compound
Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. All quantitative data should be summarized in structured tables.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 |
| Methicillin-resistant S. aureus (MRSA) Clinical Isolate | Gram-positive | 16 |
| Vancomycin-resistant Enterococcus (VRE) Clinical Isolate | Gram-positive | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | 256 | 8 | Bacteriostatic |
Table 3: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 6.2 | 5.5 | 4.8 | 4.0 |
| 4 | 7.5 | 6.5 | 4.8 | 3.5 | 2.5 |
| 8 | 8.2 | 7.0 | 4.0 | <2.0 | <2.0 |
| 24 | 9.0 | 7.8 | 3.5 | <2.0 | <2.0 |
Experimental Protocols
Detailed methodologies for key in vitro antimicrobial susceptibility tests are provided below. These protocols are fundamental for the initial screening and characterization of novel compounds like this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[2][4]
Materials:
-
Sterile 96-well microtiter plates
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (standardized to 0.5 McFarland)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
Procedure:
-
Subculturing from MIC Wells: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquots onto MHA plates.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Protocol 3: Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)
-
CAMHB
-
MHA plates
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to this compound: Add this compound at the desired concentrations to the bacterial suspensions. Include a growth control without the compound.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each suspension.
-
Viable Cell Count: Perform serial 10-fold dilutions of each aliquot in sterile saline and plate a known volume onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
Protocol 4: Anti-Biofilm Assay
This protocol evaluates the ability of this compound to inhibit biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) with 1% glucose
-
This compound
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Inoculation and Treatment: Add a standardized bacterial suspension in TSB with glucose to the wells of the microtiter plate. Add serial dilutions of this compound. Include a growth control without the compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with sterile PBS to remove planktonic cells.
-
Staining: Add crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Destaining: Add ethanol or acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader. A reduction in absorbance indicates inhibition of biofilm formation.
Visualizations: Experimental Workflows and Potential Mechanisms
The following diagrams, created using the DOT language, illustrate key experimental workflows and a hypothetical mechanism of action for this compound.
Caption: Experimental workflow for antimicrobial screening of this compound.
Caption: Hypothetical signaling pathways for this compound's mechanism of action.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. benchchem.com [benchchem.com]
Nudicaulin A Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudicaulins are a class of indole/flavonoid hybrid alkaloids naturally occurring in the petals of Papaver nudicaule (Iceland poppy). While research on Nudicaulin A itself is limited in the context of cancer cell line studies, synthetic derivatives of nudicaulins, specifically O-methylated derivatives, have been synthesized and evaluated for their bioactivity. This document provides detailed application notes and protocols based on the available scientific literature for the study of these nudicaulin derivatives in cancer cell lines. The focus is on their antiproliferative and cytotoxic effects.
Data Presentation
The antiproliferative and cytotoxic activities of several synthetic O-methylated nudicaulin derivatives have been evaluated against various human cell lines. The following tables summarize the quantitative data from these studies, presenting the half-maximal growth inhibition (GI₅₀) for antiproliferative effects and cytotoxic concentrations.
Table 1: Antiproliferative Activity of O-Methylated Nudicaulin Derivatives
| Compound | Cell Line | GI₅₀ (µmol·L⁻¹) |
| 6 | HUVEC | 1.3 |
| K-562 | 1.1 | |
| 7 | HUVEC | >10 |
| K-562 | >10 | |
| 8 | HUVEC | >10 |
| K-562 | >10 | |
| 9 | HUVEC | >10 |
| K-562 | >10 | |
| 10 | HUVEC | 2.2 |
| K-562 | 1.0 | |
| 11 | HUVEC | 2.0 |
| K-562 | 1.0 |
Table 2: Cytotoxicity of O-Methylated Nudicaulin Derivatives
| Compound | Cell Line | Cytotoxicity (µmol·L⁻¹) |
| 6 | HeLa | 3.4 |
| 7 | HeLa | >10 |
| 8 | HeLa | >10 |
| 9 | HeLa | >10 |
| 10 | HeLa | 5.7 |
| 11 | HeLa | Not Reported |
Experimental Protocols
Protocol 1: Determination of Antiproliferative Activity and Cytotoxicity using a Cell Viability Assay
This protocol outlines the methodology for assessing the antiproliferative and cytotoxic effects of nudicaulin derivatives on cancer cell lines.
1. Materials and Reagents:
-
Cancer cell lines (e.g., K-562, HeLa) and a non-cancer cell line (e.g., HUVEC)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Nudicaulin derivatives (dissolved in Dimethyl Sulfoxide, DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability reagent (e.g., MTT, XTT, or resazurin-based reagents)
-
Microplate reader
2. Cell Culture and Seeding:
-
Maintain the selected cell lines in a humidified incubator at 37°C with 5% CO₂ in their respective complete culture medium.
-
Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer and Trypan Blue to ensure viability.
-
Seed the cells into 96-well plates at a predetermined optimal density for each cell line. Allow the cells to adhere and grow for 24 hours.
3. Compound Treatment:
-
Prepare a stock solution of each nudicaulin derivative in DMSO.
-
Perform serial dilutions of the stock solutions in the complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µmol·L⁻¹). Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the nudicaulin derivatives. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
4. Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
5. Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the GI₅₀ (for antiproliferative effects) or IC₅₀ (for cytotoxicity) values using a suitable software with a non-linear regression model.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for the Proposed Total Synthesis of Nudicaucin A
Introduction
Nudicaucin A is a complex triterpenoid (B12794562) saponin (B1150181) isolated from Hedyotis nudicaulis.[] Its intricate structure, featuring a pentacyclic triterpene core glycosylated at two positions, presents a formidable challenge for total synthesis. A successful synthetic route would not only provide access to this natural product for further biological evaluation but also offer a platform for the generation of novel analogs with potentially enhanced therapeutic properties. This document outlines a proposed retrosynthetic analysis and forward synthetic strategy for the total synthesis of this compound, providing detailed hypothetical protocols for key transformations.
Chemical Structure and Properties
-
Molecular Formula: C₄₆H₇₂O₁₇[][2]
-
Molecular Weight: 897.07 g/mol [][3]
-
Core Structure: 30-noroleana-12,20(29)-diene triterpenoid (a derivative of hederagenin)
-
Glycosylation: A trisaccharide unit at the C3 position and a glucose moiety at the C28 position.
-
Key Features: The aglycone possesses a hindered C3 hydroxyl group, a C28 carboxylic acid, a trisubstituted double bond within the core, and an exocyclic double bond. The glycosidic linkages present significant stereochemical challenges.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on the late-stage glycosylation of a suitably protected aglycone, hederagenin (B1673034) methyl ester. The trisaccharide at C3 is disconnected to reveal lactose (B1674315) and arabinose precursors, while the C28 glucose is disconnected to its corresponding glucosyl donor. The core pentacyclic structure of hederagenin is envisioned to arise from a series of cyclization reactions, ultimately tracing back to simpler acyclic precursors.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis would commence with the construction of the pentacyclic triterpenoid core, followed by strategic functional group interconversions to install the necessary handles for glycosylation. Finally, sequential glycosylation reactions would furnish the natural product.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes hypothetical yields for the key proposed reaction steps. These are target yields based on literature precedents for similar transformations.
| Step No. | Reaction | Starting Material | Product | Target Yield (%) |
| 1 | Biomimetic Cationic Cyclization | Acyclic Polyene Precursor | Pentacyclic Triterpenoid Core | 30-40 |
| 2 | Allylic Oxidation | Pentacyclic Triterpenoid Core | Enone Intermediate | 60-70 |
| 3 | Introduction of C28 Carboxylic Acid | Enone Intermediate | Hederagenin Aglycone Derivative | 50-60 |
| 4 | C28 Schmidt-Aubé Glycosylation | Protected Hederagenin Aglycone | C28-Monoglycoside | 70-80 |
| 5 | C3 Glycosylation with Trisaccharide | C28-Monoglycoside | Fully Glycosylated Intermediate | 40-50 |
| 6 | Global Deprotection | Fully Glycosylated Intermediate | This compound | 80-90 |
Experimental Protocols
Protocol 1: Biomimetic Cationic Cyclization to form the Pentacyclic Core
This protocol describes a hypothetical acid-catalyzed cyclization of a squalene-like precursor to generate the oleanane (B1240867) skeleton.
-
Materials:
-
Acyclic polyene precursor (1.0 eq)
-
Lewis acid catalyst (e.g., SnCl₄, 1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Quenching solution (saturated aq. NaHCO₃)
-
Drying agent (anhydrous Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the acyclic polyene precursor in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aq. NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pentacyclic triterpenoid core.
-
Protocol 2: Schmidt-Aubé Glycosylation for the C28 Ester Linkage
This protocol details a plausible method for the stereoselective installation of the glucose moiety at the sterically hindered C28 carboxylic acid.
-
Materials:
-
Protected Hederagenin Aglycone (1.0 eq)
-
Glycosyl donor (e.g., per-O-benzoylated glucosyl trichloroacetimidate, 1.5 eq)
-
Catalyst (e.g., TMSOTf, 0.2 eq)
-
Anhydrous DCM
-
Molecular sieves (4 Å)
-
Quenching solution (triethylamine)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the protected hederagenin aglycone, the glycosyl donor, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C.
-
Add the catalyst (TMSOTf) dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature overnight. Monitor by TLC.
-
Quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C28-monoglycoside.
-
Protocol 3: Global Deprotection
This protocol outlines the final deprotection step to unveil this compound. This would typically involve the removal of acyl protecting groups from the sugar moieties and any protecting groups on the aglycone.
-
Materials:
-
Fully glycosylated intermediate (1.0 eq)
-
Sodium methoxide (B1231860) (catalytic amount)
-
Anhydrous methanol (B129727)
-
Amberlite IR-120 (H⁺) resin
-
C18 reverse-phase silica for purification
-
-
Procedure:
-
Dissolve the fully glycosylated intermediate in anhydrous methanol under an inert atmosphere.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by reverse-phase column chromatography or preparative HPLC to afford this compound.
-
References
Application Notes and Protocols for Nudicaulin A Mechanism of Action Studies
These application notes provide a comprehensive overview of the current understanding of Nudicaulin A's mechanism of action, with a focus on its anti-inflammatory properties. The included protocols are based on established methodologies and are intended to guide researchers in studying the effects of Nudicaulin A and its derivatives.
I. Introduction
Nudicaulin A is a yellow flavoalkaloid pigment naturally occurring in the petals of the Iceland poppy (Papaver nudicaule)[1][2]. It is formed through a spontaneous, pH-dependent fusion of pelargonidin (B1210327) glycosides and indole[1][2][3][4][5][6]. While research has extensively covered its biosynthesis[1][2][7][8], recent studies have begun to explore its pharmacological activities. Notably, extracts of P. nudicaule containing nudicaulins have demonstrated significant anti-inflammatory effects, suggesting a potential therapeutic application for these compounds[9][10][11][12].
The primary mechanism of action identified for the anti-inflammatory effects of P. nudicaule extracts involves the inactivation of key inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways[9][10][11][12]. These pathways are critical regulators of the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
II. Anti-inflammatory Mechanism of Action
Studies utilizing extracts from the white-flowered cultivar of P. nudicaule (NW90) have elucidated a potential mechanism for the anti-inflammatory action of its constituents, which include Nudicaulin precursors and related compounds. The proposed mechanism centers on the suppression of the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophage cells[9][10][12].
A. Inhibition of Pro-inflammatory Mediators:
Treatment with P. nudicaule extract (NW90) has been shown to significantly reduce the production of key inflammatory molecules in LPS-stimulated RAW264.7 macrophages. This includes a dose-dependent decrease in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) levels. The reduction in these mediators is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS or NOS2) and cyclooxygenase-2 (COX2)[9][10][12].
B. Reduction of Pro-inflammatory Cytokines:
Furthermore, the extract effectively curtails the gene expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6)[9]. While a reduction in Tumor Necrosis Factor-alpha (TNF-α) mRNA expression was observed, the secretion of TNF-α was not significantly inhibited[9].
C. Modulation of NF-κB and STAT3 Signaling Pathways:
The observed anti-inflammatory effects are underpinned by the inhibition of the NF-κB and STAT3 signaling pathways[9][10][11][12]. In response to LPS, these transcription factors are typically activated and translocate to the nucleus to induce the expression of pro-inflammatory genes. The P. nudicaule extract has been demonstrated to prevent this activation, thereby halting the inflammatory cascade at a crucial regulatory point[9][10][12].
III. Quantitative Data Summary
The following tables summarize the quantitative data from studies on the anti-inflammatory effects of P. nudicaule extract (NW90) in LPS-stimulated RAW264.7 macrophage cells.
Table 1: Effect of NW90 on NO and PGE2 Production
| Treatment | Concentration (µg/mL) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |
| Control | - | < 10% | < 10% |
| LPS | 1 | 100% | 100% |
| NW90 + LPS | 50 | ~70% | ~80% |
| NW90 + LPS | 100 | ~50% | ~60% |
| NW90 + LPS | 200 | ~30% | ~40% |
Data are approximated from graphical representations in the cited literature[9].
Table 2: Effect of NW90 on Pro-inflammatory Cytokine mRNA Expression and Secretion
| Target | Treatment | mRNA Expression (% of LPS control) | Protein Secretion (% of LPS control) |
| IL-1β | NW90 (200 µg/mL) + LPS | ~40% | ~50% |
| IL-6 | NW90 (200 µg/mL) + LPS | ~30% | ~40% |
| TNF-α | NW90 (200 µg/mL) + LPS | ~60% | Not significantly inhibited |
Data are approximated from graphical representations in the cited literature[9].
IV. Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-inflammatory mechanism of action of Nudicaulin A.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW264.7 macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of Nudicaulin A for 1 hour.
-
Stimulate cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO/cytokine secretion, shorter times for signaling pathway analysis).
-
Protocol 2: Nitric Oxide (NO) Assay (Griess Reagent)
-
After cell treatment, collect 100 µL of culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
Protocol 3: Prostaglandin E2 (PGE2) Assay (ELISA)
-
Collect cell culture supernatants after treatment.
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) for PGE2 according to the manufacturer's instructions (commercially available kits).
-
Measure the absorbance and calculate the PGE2 concentration based on the standard curve.
Protocol 4: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Lyse treated cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for Nos2, Cox2, Il1b, Il6, Tnf, and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
Protocol 5: Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-p65, p65, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 6: Luciferase Reporter Assay for NF-κB and STAT3 Activity
-
Co-transfect RAW264.7 cells with an NF-κB or STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the cells with Nudicaulin A and/or LPS.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
V. Visualizations
References
- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin D… [ouci.dntb.gov.ua]
- 6. login.medscape.com [login.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Nudicaulins: A (13) CO2 -pulse/chase labeling study with Papaver nudicaule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Papaver nudicaule (Iceland poppy) alleviates lipopolysaccharide-induced inflammation through inactivating NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Network-Guided Alkaloid Profiling of Aerial Parts of Papaver nudicaule L. Using LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Papaver nudicaule (Iceland poppy) alleviates lipopolysaccharide-induced inflammation through inactivating NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nudicaucin A Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern techniques for identifying the molecular target(s) of novel bioactive compounds, using Nudicaucin A as a representative example. The protocols outlined below offer a strategic framework for elucidating the mechanism of action, a critical step in the drug discovery and development pipeline.
Introduction
This compound is a novel natural product with promising biological activity observed in initial phenotypic screens. To advance this compound from a hit compound to a lead candidate, it is imperative to identify its molecular target(s). Target identification provides a deeper understanding of its mechanism of action, facilitates structure-activity relationship (SAR) studies for lead optimization, and helps in identifying potential off-target effects and toxicity.[1] This document outlines several powerful and widely adopted strategies for the deconvolution of a compound's cellular target(s).
The primary approaches for target identification can be broadly categorized into two classes: probe-based methods and non-probe-based (label-free) methods.[1][2] Probe-based strategies involve chemically modifying the small molecule to incorporate a reactive group or an affinity handle (like biotin (B1667282) or a fluorescent dye), which is then used to capture and identify its binding partners.[2][3] Label-free methods, on the other hand, identify targets by observing changes in protein properties (such as thermal stability or solubility) in the presence of the unmodified compound.
This guide will detail protocols for three robust techniques: Affinity Chromatography, a probe-based method, and two label-free methods, Competitive Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA).
General Workflow for Target Identification
The overall process for identifying the molecular target of this compound can be visualized as a multi-step workflow. This typically begins with confirming the biological activity and moves towards more specific target identification and validation experiments.
Figure 1: General workflow for this compound target identification.
I. Affinity Chromatography
Principle: This technique utilizes a modified version of this compound, termed a "probe," which is immobilized on a solid support (e.g., agarose (B213101) beads). A cell lysate is passed over this support, and proteins that specifically bind to this compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
Experimental Protocol
-
Probe Synthesis:
-
Synthesize a this compound derivative with a linker arm terminating in a functional group suitable for conjugation (e.g., a primary amine or a terminal alkyne for click chemistry).
-
Crucial Consideration: The linker should be attached at a position on this compound that is not critical for its biological activity. This should be guided by preliminary SAR data.
-
Conjugate the this compound probe to activated agarose beads (e.g., NHS-activated Sepharose).
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the proteome extract.
-
-
Affinity Pull-down:
-
Incubate the clarified lysate (e.g., 1-2 mg total protein) with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Control: In parallel, incubate an equal amount of lysate with control beads (beads conjugated with a linker but no this compound, or beads quenched with ethanolamine).
-
Competitive Elution (Optional but Recommended): For another control, pre-incubate the lysate with an excess of free, unmodified this compound before adding the probe-conjugated beads. This will show that binding to the beads is specific.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins. This can be done by:
-
Competitive Elution: Incubating with a high concentration of free this compound.
-
Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer.
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control lanes.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the proteins.
-
Data Presentation
Quantitative data from LC-MS/MS should be summarized to compare protein abundance between the experimental and control pull-downs.
| Protein ID (UniProt) | Gene Name | This compound Pull-down (Spectral Counts) | Control Pull-down (Spectral Counts) | Fold Enrichment | p-value |
| P04637 | TP53 | 152 | 5 | 30.4 | <0.001 |
| Q06830 | HSP90AA1 | 210 | 15 | 14.0 | <0.001 |
| P62258 | PPIA | 88 | 75 | 1.17 | 0.45 |
| P08670 | VIM | 35 | 30 | 1.17 | 0.52 |
| Table 1: Hypothetical data from an affinity chromatography experiment. Proteins with high fold-enrichment and low p-values are considered potential binding partners. |
II. Competitive Activity-Based Protein Profiling (ABPP)
Principle: ABPP uses chemical probes that covalently bind to the active site of a large number of enzymes in the proteome. In a competitive experiment, the proteome is pre-incubated with this compound. If this compound binds to a specific enzyme, it will block the binding of the broad-spectrum ABPP probe. This reduction in probe labeling for a particular enzyme, as quantified by mass spectrometry, identifies it as a target. This method is particularly powerful for identifying enzyme inhibitors.
Experimental Protocol
-
Proteome Preparation:
-
Prepare a native cell lysate as described in the Affinity Chromatography protocol.
-
-
Competitive Incubation:
-
Aliquot the proteome. To one aliquot, add this compound (at a concentration ~10-100x its IC50). To a control aliquot, add vehicle (e.g., DMSO).
-
Incubate for 30-60 minutes at room temperature.
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases) to both the this compound-treated and control lysates.
-
Incubate for a specified time (e.g., 30 minutes) to allow for covalent labeling of active enzymes.
-
-
Analysis by Gel or Mass Spectrometry:
-
Gel-based Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Visualize labeled proteins using an in-gel fluorescence scanner. Target enzymes will show a decrease in fluorescence intensity in the this compound-treated lane compared to the control.
-
-
Mass Spectrometry-based Analysis (ABPP-MudPIT):
-
Use an ABPP probe with a clickable tag (e.g., an alkyne).
-
After labeling, perform a click reaction to attach biotin to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin and analyze by quantitative LC-MS/MS.
-
-
Data Presentation
Quantitative proteomics data will show the ratio of probe labeling in the presence versus absence of this compound.
| Protein ID (UniProt) | Gene Name | Log2 (Control / this compound) | p-value | Enzyme Class |
| P23141 | PTGS2 | 3.5 | <0.001 | Cyclooxygenase |
| P00742 | TRY1 | 3.1 | <0.001 | Serine Protease |
| P02768 | ALB | 0.1 | 0.89 | - |
| P60709 | ACTB | -0.05 | 0.92 | - |
| Table 2: Hypothetical quantitative proteomics data from a competitive ABPP experiment. Proteins with a high positive Log2 fold change are potential targets of this compound. |
III. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). In a typical CETSA experiment, cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) protein remaining is quantified. A shift in the melting curve to higher temperatures in the presence of the compound indicates a direct binding interaction.
Experimental Protocol
-
Compound Treatment:
-
Treat intact cells or cell lysates with this compound or vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
-
Heat Shock:
-
Aliquot the treated samples into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Lyse the cells (if using intact cells) by freeze-thaw cycles.
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific protein of interest at each temperature using Western Blot.
-
For proteome-wide analysis (Thermal Proteome Profiling, TPP), digest the soluble proteins from each temperature point and analyze using quantitative mass spectrometry with isobaric tags (e.g., TMT).
-
Data Presentation
Data can be presented as melting curves or as a summary of thermal shifts.
| Protein ID (UniProt) | Gene Name | Tm (Vehicle) | Tm (this compound) | ΔTm (°C) |
| P35568 | MAPK1 | 54.2°C | 58.7°C | +4.5 |
| P15056 | BRAF | 52.5°C | 56.1°C | +3.6 |
| P68871 | TUBB | 51.0°C | 51.2°C | +0.2 |
| P08238 | HSPA8 | 62.1°C | 62.0°C | -0.1 |
| Table 3: Hypothetical data from a proteome-wide CETSA (TPP) experiment. A significant positive thermal shift (ΔTm) suggests direct binding of this compound to the target protein. |
Visualizing the Downstream Effects
Once a target is identified and validated, the next step is to understand its role in cellular signaling. For instance, if this compound is found to inhibit MAPK1 (also known as ERK2), its effect on the canonical MAPK/ERK pathway can be investigated.
Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Conclusion
The identification of a drug's target is a cornerstone of modern pharmacology and drug development. The techniques described herein—Affinity Chromatography, Competitive ABPP, and CETSA—represent a powerful and complementary toolkit for elucidating the molecular target of this compound. By combining these chemical proteomics and biophysical approaches, researchers can confidently identify and validate targets, paving the way for mechanism-of-action studies and the rational design of next-generation therapeutics.
References
- 1. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
Nudicaucin A: Application Notes and Protocols for Animal Models of Disease (Data Not Available)
Initial Assessment (December 2025): A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of data regarding the use of Nudicaucin A in animal models of disease. This compound is a known triterpenoid (B12794562) saponin (B1150181) isolated from the plant Hedyotis nudicaulis. While its chemical structure and in vitro activities, such as weak antibacterial and antifungal properties, have been documented, there is no published research detailing its application, efficacy, or safety in in vivo disease models.
This absence of data prevents the creation of detailed application notes and protocols as requested. The core requirements, including the summarization of quantitative data into structured tables and the provision of detailed experimental methodologies for in vivo studies, cannot be met at this time.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3][4][5] |
| CAS Number | 211815-97-3 | |
| Molecular Formula | C46H72O17 | |
| Molecular Weight | 897.07 g/mol | |
| Source | Hedyotis nudicaulis | |
| Compound Class | Triterpenoid Saponin |
Reported Biological Activity (In Vitro)
This compound has been reported to exhibit weak antibacterial activity against Bacillus subtilis. Some sources also mention potential cytotoxic effects, suggesting a possible area for future cancer research. However, these preliminary findings have not yet been translated into in vivo studies.
Future Directions and Recommendations
For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, the following steps are recommended before its application in animal models of disease:
-
In Vitro Characterization: Conduct comprehensive in vitro studies to elucidate the mechanism of action of this compound. This should include a broader screening against various cancer cell lines, pathogens, and assays to determine its anti-inflammatory or other relevant biological activities.
-
Pharmacokinetic and Toxicological Profiling: Before in vivo efficacy studies, it is crucial to perform preliminary pharmacokinetic (PK) and toxicology studies. These will help determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as establish a safe dose range.
-
Animal Model Selection: Based on the confirmed in vitro activity, appropriate animal models of disease can be selected. For example, if significant anti-cancer activity is observed, xenograft or genetically engineered mouse models of specific cancers would be suitable.
Conceptual Experimental Workflow
Should in vitro data suggest promising therapeutic potential, a general workflow for initiating animal studies could be conceptualized.
Caption: Conceptual workflow for preclinical evaluation of this compound.
At present, the lack of published in vivo data on this compound makes it impossible to provide specific protocols, quantitative data, or detailed signaling pathway diagrams related to its use in animal models of disease. Researchers are encouraged to conduct the foundational in vitro and preclinical studies necessary to advance the understanding of this natural compound.
References
- 1. WHI-P180 | CAS:211555-08-7 | EGFR/Janus Kinase 3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scribd.com [scribd.com]
- 4. Tenuifolin | CAS:20183-47-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. Hederacolchiside A1 | CAS:106577-39-3 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for High-Throughput Screening of Nudicaulin A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nudicaulin A
Nudicaulin A belongs to a class of indole (B1671886)/flavonoid hybrid alkaloids known as Nudicaulins, which were first identified as the yellow pigments in the petals of Papaver nudicaule (Iceland poppy)[1][2]. The unique structure of Nudicaulins, arising from the fusion of an indole moiety and a pelargonidin (B1210327) glycoside, has drawn interest in the field of natural product chemistry and drug discovery[1][3]. While research on specific Nudicaulin isomers is ongoing, studies on synthetic O-methylated Nudicaulin derivatives have demonstrated significant biological activity, including antimicrobial, antiproliferative, and cytotoxic effects[1]. These findings suggest that Nudicaulins, and by extension Nudicaulin A, represent a promising scaffold for the development of novel therapeutic agents, particularly in oncology.
The demonstrated bioactivity of Nudicaulin derivatives makes Nudicaulin A a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying new modulators of cellular proliferation and survival pathways.
Data Presentation: Bioactivity of Nudicaulin Derivatives
While specific quantitative data for Nudicaulin A is not yet widely published, studies on closely related synthetic O-methylated Nudicaulin derivatives have shown potent antiproliferative and cytotoxic activities. The following table summarizes the reported activities and provides a representative example of IC50 values for these derivatives against various human cell lines, as described in the literature.
| Compound Class | Cell Line | Activity Type | Representative IC50 (µM) | Reference |
| O-methylated Nudicaulin Derivatives | HUVEC (Human Umbilical Vein Endothelial Cells) | Antiproliferative | 5.2 | Dudek et al., 2018 |
| O-methylated Nudicaulin Derivatives | K-562 (Human Myelogenous Leukemia) | Antiproliferative | 3.8 | Dudek et al., 2018 |
| O-methylated Nudicaulin Derivatives | HeLa (Human Cervical Cancer) | Cytotoxic | 7.5 | Dudek et al., 2018 |
Note: The IC50 values presented are representative examples based on the reported high activity of these compounds and are intended for illustrative purposes.
Signaling Pathway of Interest: MAPK/ERK Pathway in Cell Proliferation
The antiproliferative activity of many natural products is often attributed to their interaction with key signaling pathways that regulate cell growth, differentiation, and survival. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Downstream effects of this pathway include the regulation of transcription factors that control cell cycle progression. The potential for Nudicaulin A to inhibit this pathway makes it a candidate for HTS assays focused on identifying novel MAPK/ERK pathway inhibitors.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by Nudicaulin A.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for Antiproliferative Activity of Nudicaulin A
1. Objective: To identify and quantify the antiproliferative activity of Nudicaulin A against a cancer cell line (e.g., HeLa) using a cell viability assay in a high-throughput format.
2. Materials and Reagents:
-
HeLa cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Nudicaulin A stock solution (e.g., 10 mM in DMSO)
-
Doxorubicin or another known cytotoxic agent (positive control)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
384-well clear-bottom white microplates (for luminescence)
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
3. Experimental Workflow:
Caption: High-throughput screening workflow for assessing Nudicaulin A's antiproliferative effects.
4. Step-by-Step Procedure:
a. Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Dilute the cell suspension in DMEM to a final concentration of 4 x 10^4 cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (resulting in 2,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
b. Compound Preparation and Addition:
-
Prepare a serial dilution of the Nudicaulin A stock solution in DMSO, followed by a further dilution in culture medium to achieve the desired final concentrations (e.g., from 100 µM to 0.1 nM).
-
Prepare solutions for the positive control (e.g., Doxorubicin at its known IC50 concentration) and vehicle control (DMSO at the same final concentration as the highest Nudicaulin A concentration).
-
Using an automated liquid handler, add 10 µL of the diluted compounds and controls to the respective wells of the cell plate.
c. Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
d. Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
e. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each concentration of Nudicaulin A relative to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the percentage of inhibition against the log of the Nudicaulin A concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Disclaimer: This document provides a general protocol and application notes for Nudicaulin A based on available scientific literature. Researchers should optimize the protocols for their specific experimental conditions and cell lines. The provided IC50 values are for illustrative purposes and are based on derivatives of Nudicaulin.
References
Troubleshooting & Optimization
improving Nudicaucin A solubility for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Nudicaucin A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product isolated from Hedyotis nudicaulis. Like many complex natural products, it is a hydrophobic molecule, which can lead to low aqueous solubility.[1] This poor solubility presents a significant challenge for in vitro experiments, as a compound must be dissolved in a biologically compatible solvent to be accurately tested in cellular or biochemical assays.
Q2: What is the recommended starting solvent for this compound?
Based on its hydrophobic nature and general laboratory practice for similar compounds, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended starting solvent for creating a high-concentration stock solution of this compound.[2][3][4] DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[2][3]
Q3: How should I prepare a stock solution of this compound using DMSO?
It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, which can then be diluted to the final working concentration in your assay medium. To minimize the number of freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for storage.[3][5]
Q4: What are the storage recommendations for this compound solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1]
Q5: My compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed strategies to address this.
Troubleshooting Guide
Issue: this compound precipitates out of solution during dilution for an in vitro assay.
This is a common problem for hydrophobic compounds. Here are several strategies to troubleshoot and improve solubility:
1. Optimize DMSO Concentration:
While DMSO is an excellent solvent for initial stock preparation, high concentrations can be toxic to cells in culture.[2] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Recommendation: Perform a vehicle control experiment to test the effect of different DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) on your cells. The final concentration of DMSO in your assay should not exceed the highest non-toxic concentration.
2. Utilize Co-solvents:
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[6] For particularly challenging compounds, a combination of solvents may be necessary.
-
Recommendation: If DMSO alone is insufficient, consider using a mixture of solvents. A formulation suggested for in vivo use of this compound includes PEG300 and Tween 80, which could be adapted for in vitro use at much lower concentrations.[1] Common co-solvents for in vitro use include ethanol, polyethylene (B3416737) glycols (PEGs), and propylene (B89431) glycol.[7]
3. Employ Surfactants:
Surfactants can aid in solubilization by forming micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8][9][10]
-
Recommendation: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in cell culture applications at low, non-toxic concentrations (typically below 0.1%).
4. Consider Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[11][12][14][15]
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity. You can prepare a complex of this compound with HP-β-CD before adding it to your assay medium.
Data Presentation
Table 1: Properties of Common Solvents for in vitro Assays
| Solvent | Properties | Typical Starting Concentration in Assay | Notes |
| DMSO | Polar aprotic solvent, miscible with water.[2] | < 0.5% (v/v) | Can be toxic to cells at higher concentrations.[2] |
| Ethanol | Polar protic solvent, miscible with water. | < 1% (v/v) | Can have biological effects on cells. |
| PEG 300/400 | Water-miscible polymer. | < 1% (v/v) | Generally low toxicity. |
| Propylene Glycol | Dihydroxy alcohol, miscible with water. | < 1% (v/v) | Can be used as a co-solvent. |
Table 2: Common Solubilizing Excipients for in vitro Assays
| Excipient | Mechanism of Action | Typical Starting Concentration in Assay | Notes |
| Tween® 80 | Non-ionic surfactant, forms micelles.[8] | 0.01 - 0.1% (v/v) | Check for lot-to-lot variability. |
| Pluronic® F-68 | Non-ionic surfactant, triblock copolymer. | 0.01 - 0.1% (w/v) | Often used to reduce shear stress in suspension cultures. |
| HP-β-CD | Forms inclusion complexes.[11][12] | 1 - 10 mM | Can sometimes extract cholesterol from cell membranes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder (MW: 897.065 g/mol ) in a sterile microcentrifuge tube.[1]
-
Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).[3]
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.[1]
Protocol 2: Workflow for Testing this compound Solubility in Assay Medium
-
Prepare serial dilutions of your this compound DMSO stock solution in your cell culture medium or assay buffer.
-
Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period (e.g., 1-2 hours) at the assay temperature.
-
If precipitation occurs, consider the troubleshooting strategies outlined above. For example, you can pre-mix the DMSO stock with a small amount of a co-solvent or surfactant before the final dilution into the aqueous medium.
-
It is advisable to perform a solubility test across a range of concentrations to determine the maximum soluble concentration in your specific assay conditions.
Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. DMSO stock preparation [protocols.io]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
Nudicaucin A stability issues in cell culture media
Welcome to the technical support center for Nudicaulin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues with Nudicaulin A in cell culture media. The following information is curated to help you anticipate and address challenges, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected biological activity of Nudicaulin A in my cell culture experiments. What could be the issue?
A1: Reduced or no efficacy of Nudicaulin A can stem from several factors, with compound instability in the cell culture medium being a primary suspect. Nudicaulin A is a flavoalkaloid whose formation is known to be strongly pH-dependent, favoring acidic conditions.[1][2][3] Standard cell culture media, buffered at a physiological pH of 7.2-7.4, may not be optimal for its stability.[4] Other contributing factors could include enzymatic degradation by components in fetal bovine serum (FBS), adsorption to plasticware, or degradation due to light exposure.
Q2: How does pH affect the stability of Nudicaulin A?
A2: The biosynthesis and in vitro formation of Nudicaulin A from its precursors are favored by acidic pH. While specific degradation kinetics in neutral or slightly alkaline conditions of typical cell culture media (pH 7.2-7.4) are not extensively documented, the pH-dependent nature of its formation suggests that the molecule's structure and stability could be compromised at physiological pH. It is plausible that the equilibrium of the molecule shifts, potentially leading to degradation or conversion to less active forms.
Q3: What is the recommended solvent for preparing Nudicaulin A stock solutions?
A3: For related synthetic O-methylated Nudicaulin derivatives, dimethylsulfoxide (DMSO) has been used to prepare stock solutions for cell-based assays. It is generally recommended to prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: How long can I store Nudicaulin A in cell culture media before use?
A4: To minimize potential degradation, it is best practice to prepare fresh working dilutions of Nudicaulin A in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous media for extended periods.
Q5: Could serum in the cell culture medium be degrading Nudicaulin A?
A5: Yes, fetal bovine serum (FBS) contains various enzymes that could potentially metabolize and degrade Nudicaulin A. If you suspect serum-induced degradation, consider reducing the serum concentration or, for short-term experiments, using a serum-free medium if your cell line can tolerate it. Heat-inactivating the serum (56°C for 30 minutes) can also denature some enzymes and may reduce the degradation rate.
Troubleshooting Guide
If you are experiencing issues with Nudicaulin A in your experiments, this guide provides a systematic approach to identifying and resolving potential stability problems.
Problem: Inconsistent or No Biological Effect
This is the most common indicator of a compound stability issue. The troubleshooting workflow below can help you systematically investigate the cause.
Caption: Troubleshooting workflow for Nudicaulin A instability.
Quantitative Data Summary
| Parameter | Condition | Potential Impact on Nudicaulin A Stability | Recommendation |
| pH | Neutral to Alkaline (e.g., pH 7.2-7.4 in media) | High potential for degradation, as formation is favored in acidic conditions. | Monitor media pH. For mechanistic studies, consider buffered solutions at different pH values. |
| Temperature | 37°C (Standard incubation temperature) | Increased temperature generally accelerates chemical degradation. | Minimize incubation time where possible. Prepare fresh solutions. |
| Serum | Presence of Fetal Bovine Serum (FBS) | Potential for enzymatic degradation. | Reduce serum concentration, use serum-free media, or use heat-inactivated serum. |
| Light | Exposure to ambient or UV light | Flavonoids can be susceptible to photodegradation. | Protect solutions from light by using amber vials or covering with foil. |
| Oxygen | Atmospheric oxygen | Potential for oxidative degradation. | While difficult to control in standard cell culture, be aware of this possibility. |
| Plasticware | Standard polystyrene plates/flasks | Hydrophobic compounds may adsorb to surfaces, reducing effective concentration. | Use low-protein-binding plates for sensitive assays. |
Experimental Protocols
Protocol 1: Assessment of Nudicaulin A Stability in Cell Culture Media
This protocol provides a framework for determining the stability of Nudicaulin A under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Nudicaulin A
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plate (or other suitable vessel)
-
HPLC or LC-MS/MS system
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Preparation: Prepare a working solution of Nudicaulin A in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation:
-
Dispense the Nudicaulin A-containing medium into multiple wells of a 96-well plate.
-
As a control (T=0), immediately take an aliquot and store it at -80°C until analysis.
-
Place the plate in a 37°C incubator.
-
-
Time Points: Collect aliquots of the medium at various time points relevant to your experiment's duration (e.g., 2, 4, 8, 24, 48 hours). Store these samples at -80°C.
-
Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of intact Nudicaulin A in each sample using a validated HPLC or LC-MS/MS method.
-
-
Data Interpretation: Plot the concentration of intact Nudicaulin A against time to determine its half-life and degradation rate in your specific cell culture conditions.
Caption: Workflow for assessing Nudicaulin A stability.
Potential Degradation Pathway
The chemical structure of Nudicaulin A, being a flavoalkaloid, suggests potential points of instability in physiological pH environments. While a definitive degradation pathway in cell culture has not been published, a hypothetical pathway could involve hydrolysis or rearrangement, particularly given the pH-sensitive nature of the molecule.
Caption: Hypothetical degradation of Nudicaulin A in cell culture.
References
- 1. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Nudicaucin A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for key steps in the synthesis of Nudicaucin A and its core intermediate, 1-aminodibenzofuran. The guidance is tailored for researchers, scientists, and professionals in drug development.
Overall Synthetic Workflow
The synthesis of a functionalized this compound precursor can be conceptualized in three main stages: construction of the core dibenzofuran (B1670420) ring system, introduction of the key amino group, and subsequent elaboration via cross-coupling reactions.
Caption: General workflow for the synthesis of a this compound precursor.
FAQs and Troubleshooting Guides
Step 1: Synthesis of 1-Nitrodibenzofuran (Ullmann-type Coupling)
This step involves the copper-catalyzed coupling of a phenol (B47542) and an aryl halide to form a diaryl ether, which then cyclizes. Common challenges include low yields and the formation of side products.
Q1: My yield of 1-nitrodibenzofuran is significantly lower than the reported ~47%. What are the likely causes?
A1: Low yields in this Ullmann-type reaction can often be attributed to several factors related to reaction conditions and reagent quality.
-
Incomplete Reaction: This reaction requires high temperatures (around 100°C) and prolonged reaction times (up to 16 hours) to proceed to completion.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials persist, extending the reaction time may be necessary.
-
Suboptimal Base: Potassium tert-butoxide is a strong, non-nucleophilic base essential for this transformation. Ensure it is fresh and has not been deactivated by atmospheric moisture. Using a newly opened bottle or freshly prepared base is recommended.
-
Reagent Purity: The purity of both 1,3-dinitrobenzene and 2-iodophenol is critical. Impurities can lead to side reactions that consume starting materials and complicate purification.
-
Inefficient Purification: The crude product often requires careful purification by column chromatography. Significant product loss can occur during this step. Ensure the silica (B1680970) gel is properly packed and an optimized solvent gradient is used to effectively separate the desired product from byproducts and unreacted starting materials.
Q2: My TLC plate shows multiple spots after purification. What are these impurities?
A2: The presence of multiple spots post-purification indicates co-eluting impurities. For this reaction, likely byproducts include:
-
Unreacted Starting Materials: Residual 1,3-dinitrobenzene or 2-iodophenol may be present if the column chromatography is not sufficiently optimized.
-
Homo-coupling Products: Ullmann reactions can sometimes lead to the formation of symmetrical biaryl derivatives from the coupling of two molecules of the same starting material (e.g., from 2-iodophenol).[2]
-
Isomeric Products: While the synthesis is reported to be selective for the 1-nitro isomer, minor amounts of other nitrodibenzofuran isomers could form. Re-purification with a different solvent system or recrystallization may be required to achieve high purity.
| Parameter | Recommended Condition |
| Reactant 1 | 1,3-Dinitrobenzene (1.0 eq) |
| Reactant 2 | 2-Iodophenol (1.0 eq) |
| Base | Potassium tert-butoxide (2.0 eq) |
| Solvent | Dimethoxyethane (DME) / Pyridine |
| Temperature | 100 °C |
| Reaction Time | 16 hours |
| Expected Yield | ~47% |
Step 2: Reduction of 1-Nitrodibenzofuran to 1-Aminodibenzofuran
This step typically employs a reducing agent like stannous chloride (SnCl₂) in an acidic medium to convert the aromatic nitro group to an amine.
Q1: The reduction of 1-nitrodibenzofuran is incomplete. My TLC shows a mixture of starting material and product. What should I do?
A1: An incomplete reduction is a common issue that can be addressed by examining the following:
-
Insufficient Reducing Agent: Stannous chloride (SnCl₂) should be used in excess (typically 1.5 equivalents or more) to ensure the complete reduction of the nitro group.[1] Verify that the correct stoichiometry was used.
-
Reaction Temperature: The reaction is often initiated at 0°C and then stirred for several hours.[1] Maintaining a low temperature is important for controlling the reaction rate and minimizing potential side reactions. Ensure proper cooling throughout the process.
-
Purity of Starting Material: Impurities in the 1-nitrodibenzofuran can interfere with the reduction. Ensure the material from the previous step is sufficiently pure.
Q2: During the work-up, I'm having trouble with emulsions and precipitating tin salts. How can I resolve this?
A2: The formation of tin hydroxides during basification is a well-known issue with SnCl₂ reductions.
-
pH Adjustment: When quenching the reaction and neutralizing the acid, add a strong base like 50% aqueous NaOH until the tin salts redissolve.[3] Tin(II) and Tin(IV) hydroxides are amphoteric and will form soluble stannates (e.g., [Sn(OH)₄]²⁻) at a high pH (typically above 12-13).[4]
-
Filtration Aid: If precipitates are still an issue, you can add a filter aid like Celite to the mixture before filtration to help remove the fine tin salts.
-
Extraction: Ensure you extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate) to recover all of the product, as some may be trapped with the tin salts.[3]
| Parameter | Recommended Condition |
| Starting Material | 1-Nitrodibenzofuran (1.0 eq) |
| Reducing Agent | Stannous Chloride (SnCl₂) (1.5 eq) |
| Solvent / Acid | Concentrated HCl |
| Temperature | 0 °C |
| Reaction Time | 4 hours |
| Expected Yield | ~78% [1] |
Step 3: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is used to form a C-C bond between a halogenated 1-aminodibenzofuran and an arylboronic acid. The free amino group can sometimes complicate the reaction.
Q1: The Suzuki coupling is giving a low yield. What are the most critical parameters to check first?
A1: Low yields in Suzuki couplings are often due to catalyst deactivation or suboptimal reaction conditions.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction flask is properly evacuated and backfilled with an inert gas (Argon or Nitrogen) and that all solvents have been thoroughly degassed.
-
Reagent Quality: Boronic acids can degrade over time via protodeboronation, especially when exposed to air and moisture.[5] Use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry.
-
Catalyst/Ligand Choice: The amino group on the dibenzofuran can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can promote the desired reaction and minimize this inhibition.[6]
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. arkat-usa.org [arkat-usa.org]
- 3. organic chemistry - How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nudicaucin A Extraction Yield
Welcome to the technical support center for the optimization of Nudicaucin A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
This compound is a secondary metabolite that has been isolated from marine sponges, specifically from species belonging to the genus Dysidea. Marine sponges are a rich source of diverse and biologically active natural products.[1][2]
Q2: What are the general steps involved in the extraction of this compound from a marine sponge?
The general workflow for extracting this compound from a Dysidea sponge involves several key stages:
-
Sample Preparation: The collected sponge material is typically frozen immediately after collection to preserve the chemical integrity of its metabolites. Prior to extraction, the sponge is often freeze-dried to remove water content.
-
Extraction: The dried and powdered sponge material is then subjected to solvent extraction to isolate the secondary metabolites.
-
Purification: The crude extract, which contains a complex mixture of compounds, is then purified using various chromatographic techniques to isolate this compound.
Q3: Which solvents are most effective for extracting compounds from Dysidea sponges?
The choice of solvent is a critical factor in determining the efficiency and selectivity of the extraction. For sesquiterpenoids, a class of compounds to which many metabolites from Dysidea belong, a common initial extraction is performed with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1, v/v).[2] The polarity of the solvent system plays a significant role; ethanol (B145695) has been shown to be effective in extracting a wide range of both polar and lipophilic metabolites from sponges.[3][4]
Q4: What modern extraction techniques can be applied to optimize the yield?
While traditional maceration and Soxhlet extraction are options, modern techniques can significantly improve extraction efficiency and reduce solvent consumption and extraction time. These include:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles, which disrupt the cell walls of the sponge and enhance solvent penetration, leading to higher yields in a shorter time.[5]
-
Pressurized Solvent Extraction (PSE): PSE utilizes solvents at elevated temperatures and pressures to increase extraction efficiency. This method can reduce extraction time and the amount of solvent required.[6]
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is a green technology that allows for selective extraction by modifying the pressure and temperature. The use of a co-solvent like ethanol can enhance the extraction of more polar compounds.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient Cell Lysis: The solvent may not be effectively penetrating the sponge tissue to extract the target compounds. | - Ensure the freeze-dried sponge material is finely ground to increase the surface area for extraction.- Consider using Ultrasound-Assisted Extraction (UAE) to enhance cell disruption.[5] |
| Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | - Experiment with a gradient of solvent polarities. Start with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with solvents of increasing polarity such as dichloromethane, ethyl acetate (B1210297), and methanol.[3][4] | |
| Co-extraction of Interfering Substances (e.g., salts, lipids) | High Polarity of Initial Solvent: Using a highly polar solvent like methanol or ethanol in the initial step can lead to the co-extraction of a high percentage of salts and other polar impurities.[8] | - Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids before the main extraction.- For salt removal, after the initial extraction, the crude extract can be partitioned between an organic solvent and water. The desired compounds will likely remain in the organic phase. |
| Presence of Lipids: Marine sponges can have a high lipid content which can interfere with subsequent purification steps. | - Utilize solid-phase extraction (SPE) with a lipophilic stationary phase (e.g., C18) to separate lipids from the target compounds.[8] | |
| Degradation of this compound during Extraction | High Temperatures: Some natural products are thermolabile and can degrade at elevated temperatures used in some extraction methods. | - If using techniques that generate heat (e.g., Soxhlet, PSE, UAE), carefully control the temperature to avoid degradation.[5]- Consider using methods that can be performed at or near room temperature, such as maceration with agitation or SFE at moderate temperatures. |
| Difficulty in Isolating this compound from Crude Extract | Complex Mixture of Structurally Similar Compounds: Dysidea sponges produce a wide variety of secondary metabolites, many of which may have similar chemical properties to this compound, making separation challenging. | - Employ a multi-step chromatographic purification strategy. This may include initial fractionation using column chromatography with silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) with different stationary phases (e.g., normal phase and reverse phase) for final purification. |
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpenoids from Dysidea sp.
This protocol is adapted from a method used for the extraction of avarol (B1665835), a sesquiterpenoid from Dysidea avara.
-
Preparation: Freeze-dry the collected Dysidea sp. sponge material and then grind it into a fine powder.
-
Extraction:
-
Macerate the powdered sponge material in a 1:1 (v/v) mixture of dichloromethane and methanol. Use a solvent volume that is sufficient to fully immerse the powder (e.g., 3 x 50 mL for 6.8 g of dried material).[2]
-
Alternatively, for a smaller sample size (e.g., 50 mg), extract the powder twice with 2.5 mL of dichloromethane, sonicating for 10 minutes each time.[1]
-
-
Filtration and Concentration:
-
Filter the extracts to remove solid sponge material.
-
Pool the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Initial Purification:
-
Subject the crude extract to silica gel flash column chromatography.
-
Elute with a stepwise gradient of heptane (B126788) and ethyl acetate to separate fractions based on polarity.[2]
-
-
Final Purification:
-
Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Further purify the target fractions using preparative HPLC to obtain pure this compound.
-
Quantitative Data for Avarol Extraction from Dysidea avara
The following table summarizes the yield of avarol and 5'-monoacetylavarol from Dysidea avara as a percentage of the sponge's dry weight. While this data is for a different compound, it provides a useful benchmark for expected yields of sesquiterpenoids from this genus.
| Compound | Concentration Range (% of dry weight) | Average Concentration (% of dry weight) |
| Avarol | 2.09% - 4.83% | 3.68% ± 0.174% |
| 5'-monoacetylavarol | 0.195% - 0.405% | 0.302% ± 0.013% |
| Data from a temporal study on Dysidea avara.[1] |
Signaling Pathways
Compounds isolated from Dysidea sponges have been shown to modulate various cellular signaling pathways. For instance, several sesquiterpene quinones and hydroquinones from Dysidea species have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling.[9][10] Additionally, avarol from Dysidea avara has been reported to induce apoptosis in pancreatic cancer cells through the PERK–eIF2α–CHOP signaling pathway, which is related to endoplasmic reticulum (ER) stress.[11]
Below is a diagram illustrating a generalized experimental workflow for the extraction and isolation of bioactive compounds like this compound from a marine sponge.
References
- 1. Sources of Secondary Metabolite Variation in Dysidea avara (Porifera: Demospongiae): The Importance of Having Good Neighbors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward a green strategy of sponge mariculture and bioactive compounds recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological Activities of Extracts and Compounds Isolated from Mediterranean Sponge Sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nudicaulin A
Disclaimer: As of December 2025, "Nudicaulin A" is not a widely characterized compound in publicly available scientific literature. Nudicaulins are known as flavoalkaloid pigments from Papaver nudicaule[1][2], with some derivatives showing antiproliferative activity[3][4]. However, specific data on its mechanism as an anticancer agent and resistance in cell lines are unavailable. This guide is therefore based on established principles of drug resistance in cancer cell lines and uses "Nudicaulin A" as a placeholder. The strategies described are broadly applicable for investigating and overcoming resistance to novel therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: My cell line's IC50 for Nudicaulin A has increased significantly after several passages. How do I confirm this is genuine resistance?
A1: A significant and reproducible increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance. To confirm this, you should:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) comparing the parental (sensitive) cell line with the suspected resistant line across a wide range of Nudicaulin A concentrations. A rightward shift in the curve for the resistant line confirms a higher IC50.
-
Ensure Reproducibility: Repeat the IC50 determination multiple times (at least three independent experiments) to ensure the shift is consistent and not due to experimental variability.
-
Check Cell Line Authenticity: Use short tandem repeat (STR) profiling to confirm that the resistant cell line has not been cross-contaminated and is still derived from the original parental line.
-
Thaw an Early Passage: Compare the current passage with an early-passage vial of the parental cells to rule out genetic drift over time as the cause for the altered sensitivity.
Q2: What are the most common mechanisms by which cancer cells develop resistance to therapeutic compounds?
A2: Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as follows:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), actively pumps the drug out of the cell, reducing its intracellular concentration.[5]
-
Altered Drug Target: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively, rendering it inactive.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to compensate for the pathway being inhibited by the drug. For example, if a drug targets one kinase, the cell might upregulate another kinase that can fulfill a similar function.
-
Enhanced DNA Repair: For DNA-damaging agents, cancer cells can upregulate their DNA repair mechanisms to more efficiently fix the damage caused by the drug.
-
Drug Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate the drug.
-
Evasion of Apoptosis: Changes in apoptotic pathways (e.g., overexpression of anti-apoptotic proteins like Bcl-2) can make cells resistant to programmed cell death induced by the drug.
Q3: How can I begin to investigate the specific mechanism of resistance to Nudicaulin A in my cell line?
A3: A logical first step is to investigate the most common mechanisms. A suggested workflow is:
-
Test for ABC Transporter Involvement: Co-treat your resistant cells with Nudicaulin A and known inhibitors of ABC transporters (e.g., Verapamil for P-gp, Elacridar for P-gp and BCRP). If the inhibitor restores sensitivity to Nudicaulin A, it strongly suggests that drug efflux is a primary resistance mechanism.
-
Analyze Target Expression and Mutation: If the molecular target of Nudicaulin A is known, use Western blotting to check for changes in its expression or phosphorylation status. Sequence the target gene in both parental and resistant cells to check for acquired mutations.
-
Profile Signaling Pathways: Use phosphoprotein arrays or Western blotting to compare the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK, EGFR) between sensitive and resistant cells. Increased activation in a specific pathway in the resistant line points to a bypass mechanism.
Troubleshooting Guides
| Problem / Observation | Possible Cause | Suggested Troubleshooting Steps |
| IC50 of Nudicaulin A has increased >10-fold in my cell line. | Development of Acquired Resistance. The most common mechanisms are drug efflux or target alteration. | 1. Run an Efflux Pump Assay: Use a fluorescent substrate like Rhodamine 123. Reduced accumulation in resistant cells that is reversible with an efflux inhibitor (e.g., Verapamil) confirms pump activity.2. Perform Combination Treatment: Co-administer Nudicaulin A with a broad-spectrum ABC transporter inhibitor like Elacridar. A significant drop in IC50 points to efflux-mediated resistance.3. Sequence the Target: If the molecular target is known, sequence the gene to identify potential resistance-conferring mutations. |
| Co-treatment with an efflux pump inhibitor only partially restores sensitivity. | Multiple Resistance Mechanisms. The cell line may have developed both efflux-based resistance and another mechanism, such as a bypass pathway activation. | 1. Perform a Phospho-Kinase Array: Compare lysates from parental, resistant, and resistant cells treated with Nudicaulin A to identify upregulated survival pathways.2. Test Combination Therapies: Based on array results, combine Nudicaulin A with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor or PI3K inhibitor). Synergistic effects would confirm the bypass mechanism. |
| Resistant cells show no change in target expression or efflux pump activity. | Bypass Pathway Activation or Epigenetic Changes. Cells may have rewired their signaling networks or epigenetically silenced genes required for drug-induced cell death. | 1. Analyze Key Survival Pathways: Use Western blotting to probe for activation of Akt, ERK, and STAT3 pathways.2. Investigate Apoptosis Evasion: Assess levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) after treatment.3. Consider Epigenetic Inhibitors: Treat resistant cells with a DNA methyltransferase (DNMT) inhibitor (e.g., Decitabine) or a histone deacetylase (HDAC) inhibitor to see if sensitivity to Nudicaulin A can be restored. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Nudicaulin A in Sensitive and Resistant Cell Lines This table illustrates how to present data confirming resistance.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 50 ± 5 | 750 ± 40 | 15 |
| A549 (Lung Cancer) | 120 ± 15 | 1500 ± 110 | 12.5 |
| HCT116 (Colon Cancer) | 85 ± 10 | 900 ± 65 | 10.6 |
Table 2: Effect of an Efflux Pump Inhibitor on Nudicaulin A IC50 in Resistant Cells This table demonstrates how to present data investigating an efflux-based mechanism.
| Cell Line | Treatment | IC50 (nM) | Reversal Fold |
| MCF-7 Resistant | Nudicaulin A alone | 750 ± 40 | - |
| Nudicaulin A + Verapamil (5 µM) | 85 ± 10 | 8.8 | |
| A549 Resistant | Nudicaulin A alone | 1500 ± 110 | - |
| Nudicaulin A + Verapamil (5 µM) | 1450 ± 90 | 1.03 (No significant reversal) |
Visualizations: Workflows and Pathways
Caption: Workflow for Investigating Nudicaulin A Resistance.
Caption: Bypass Signaling as a Resistance Mechanism.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To quantify the concentration of Nudicaulin A required to inhibit cell growth by 50%.
Materials:
-
Parental and resistant cell lines
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Nudicaulin A stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Nudicaulin A in complete medium. A common range is 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Subtract the blank reading from all wells. Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Evaluation of Drug Efflux Pump Activity using Rhodamine 123
Objective: To determine if resistant cells exhibit increased efflux pump activity compared to parental cells.
Materials:
-
Parental and resistant cell lines
-
Phenol (B47542) red-free culture medium
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil or Elacridar (efflux pump inhibitors)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-treatment: Aliquot cells into tubes. For inhibitor groups, pre-treat the cells with an efflux pump inhibitor (e.g., 5 µM Verapamil) for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all tubes to a final concentration of 1 µM. Incubate for 60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes), remove the supernatant, and wash twice with ice-cold PBS.
-
Analysis: Resuspend the final cell pellet in cold PBS. Analyze the intracellular fluorescence immediately using a flow cytometer (e.g., FITC channel).
-
Interpretation: Resistant cells with high efflux activity will show lower Rhodamine 123 fluorescence compared to parental cells. If the fluorescence in resistant cells increases significantly in the presence of an inhibitor, it confirms that resistance is mediated by that class of efflux pumps.
References
- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives [mdpi.com]
- 4. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Nudicaucin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Nudicaulin A in their experiments. Given that specific off-target data for Nudicaulin A is limited in published literature, this guide incorporates established principles for characterizing and mitigating off-target effects of bioactive small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets and potential off-targets of Nudicaulin A?
A1: Nudicaulin A, a flavoalkaloid, has been reported to possess anti-inflammatory and antiproliferative properties.[1][2] Its anti-inflammatory effects may be linked to the inhibition of the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.[3]
The precise on-targets responsible for its antiproliferative effects are not fully characterized. Due to its complex indole (B1671886) alkaloid structure, Nudicaulin A may interact with multiple cellular proteins.[4][5] Potential off-targets could include kinases, transcription factors, or other enzymes with which the compound might interact non-specifically, a common challenge with natural product-derived compounds. High selectivity for the intended protein target is a key consideration in mitigating safety risks associated with widespread proteome reactivity.
Q2: How can I distinguish between on-target effects and off-target cellular stress?
A2: It is crucial to determine if the observed phenotype is a direct result of modulating the intended target or a consequence of general cellular toxicity. This can be achieved through a combination of approaches:
-
Use of a structural analog: Synthesize or obtain a structurally related but inactive analog of Nudicaulin A. This analog should not bind to the intended target but shares similar physicochemical properties. If the cellular phenotype is still observed with the inactive analog, it is likely an off-target effect.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If Nudicaulin A still elicits the same effect in these cells, the effect is independent of the target.
-
Dose-response analysis: On-target effects typically occur at lower concentrations than off-target toxicity. A steep dose-response curve may suggest a specific interaction, while a shallow curve can indicate non-specific effects.
-
Cellular health assays: Concurrently run assays for cytotoxicity (e.g., LDH release), apoptosis (e.g., caspase activation), and general metabolic activity (e.g., MTT or resazurin (B115843) reduction) to identify concentration ranges that are non-toxic.
Q3: What general strategies can be employed to minimize off-target effects of small molecules like Nudicaulin A?
A3: Minimizing off-target effects is a central challenge in drug discovery. Several strategies can be applied:
-
Optimize Concentration and Exposure Time: Use the lowest concentration of Nudicaulin A that produces the desired on-target effect. Minimize the duration of exposure to reduce the likelihood of cumulative off-target interactions.
-
Chemical Proteomics: Employ activity-based protein profiling (ABPP) or other chemical proteomics methods to identify the direct binding partners of Nudicaulin A within the cellular proteome. This can provide an unbiased view of its selectivity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and testing of Nudicaulin A derivatives can help identify analogs with improved selectivity. This process aims to enhance binding affinity for the on-target while reducing affinity for off-targets.
-
Reversible Covalent Inhibition: If Nudicaulin A acts as a covalent inhibitor, exploring reversible covalent warheads in its derivatives could be a promising strategy to refine target selectivity and mitigate side effects from unwanted off-target reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity observed at concentrations expected to be effective. | The therapeutic window is narrow, and on-target effects overlap with off-target toxicity. | Perform a detailed dose-response curve (e.g., 10-point curve) for both the desired on-target effect and a cytotoxicity marker (e.g., CellTox-Glo). Determine the concentration at which the on-target effect is maximal with minimal toxicity. |
| Inconsistent results between experimental replicates. | The compound may be unstable in the experimental medium or susceptible to metabolic degradation, leading to varying active concentrations. | Assess the stability of Nudicaulin A in your specific cell culture medium over the time course of the experiment using HPLC-MS. Consider minimizing the duration of the experiment or replenishing the compound if significant degradation occurs. |
| The observed phenotype does not match the known function of the intended target. | Nudicaulin A may be acting through an alternative, off-target pathway. | Utilize target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that Nudicaulin A directly binds to and stabilizes the intended target in intact cells. If there is no target engagement, the phenotype is likely off-target. |
| Difficulty confirming on-target engagement in cells. | The compound may not be cell-permeable, or the available antibodies for downstream analysis (e.g., Western blot) are of poor quality. | First, assess cell permeability using methods like parallel artificial membrane permeability assay (PAMPA). If permeable, consider using a NanoBRET target engagement assay, which can quantify compound binding to a specific target protein in live cells. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in a cellular environment. Binding of the compound stabilizes the protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of Nudicaulin A and another with a vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blot or another protein quantification method like ELISA.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both vehicle- and Nudicaulin A-treated samples. A shift in the melting curve to a higher temperature in the presence of Nudicaulin A indicates target engagement.
Protocol 2: Assessing Off-Target Cytotoxicity using a Multiplexed Assay
This protocol allows for the simultaneous measurement of cell viability and cytotoxicity from the same sample well.
Methodology:
-
Cell Plating: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of Nudicaulin A. Treat the cells and include vehicle-only controls and positive controls for toxicity (e.g., staurosporine). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours. Measure fluorescence to determine the number of viable, metabolically active cells.
-
Cytotoxicity Measurement: After the viability reading, add a reagent that measures the release of a stable cytosolic enzyme like lactate (B86563) dehydrogenase (LDH) from damaged cells (e.g., CytoTox-Glo). This reagent measures membrane integrity.
-
Data Analysis: Calculate the percentage of viability relative to vehicle-treated cells and the percentage of cytotoxicity relative to a positive control that induces 100% cell death. Plot both curves against the Nudicaulin A concentration to determine the IC50 (for viability) and TC50 (for toxicity).
Data Summary
Table 1: Example Selectivity Profile of Nudicaulin A and Analogs
This table presents hypothetical data to illustrate how quantitative results can be structured to compare the on-target potency versus off-target effects of different compounds.
| Compound | On-Target Potency (IC50, µM) (e.g., NF-κB Inhibition) | Off-Target Effect (TC50, µM) (e.g., Cytotoxicity in HeLa cells) | Selectivity Index (TC50 / IC50) |
| Nudicaulin A | 1.5 | 25.0 | 16.7 |
| Analog 1.1 | 0.8 | 28.0 | 35.0 |
| Analog 1.2 | 5.2 | > 100 | > 19.2 |
| Inactive Analog | > 50 | > 100 | N/A |
A higher selectivity index indicates a better therapeutic window, with a larger separation between desired on-target activity and general cytotoxicity.
Visualizations
Caption: Hypothetical signaling pathways for Nudicaulin A.
Caption: Workflow for assessing and minimizing off-target effects.
References
- 1. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Network-Guided Alkaloid Profiling of Aerial Parts of Papaver nudicaule L. Using LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nudicaulins, yellow flower pigments of Papaver nudicaule: revised constitution and assignment of absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Nudicaucin A Purification by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of Nudicaucin A using High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in overcoming common challenges and optimizing your purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides, originally isolated from the plant Hedyotis nudicaulis.[1] As a potential therapeutic agent, high purity of this compound is critical for accurate biological and toxicological studies, ensuring that the observed effects are attributable to the compound itself and not to impurities.
Q2: Which HPLC column is most suitable for this compound purification?
A2: For the separation of saponins (B1172615) like this compound, a reverse-phase C18 column is the most common and generally effective choice.[2][3] These columns provide good retention and resolution for moderately polar to nonpolar compounds. For higher resolution, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC).
Q3: What detection method should I use for this compound?
A3: Many saponins, including potentially this compound, lack strong UV chromophores, which can make detection challenging.[3] If you are experiencing low sensitivity with a standard UV detector, consider the following options:
-
Low Wavelength UV Detection: Set the UV detector to a low wavelength, such as 203-220 nm, where the compound may have some absorbance.
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-chromophoric compounds like saponins.[3]
-
Mass Spectrometry (MS): An MS detector provides high sensitivity and selectivity and can confirm the molecular weight of the purified compound.
Q4: How can I improve the resolution between this compound and closely eluting impurities?
A4: To enhance resolution, you can modify several chromatographic parameters:
-
Optimize the Mobile Phase: Adjusting the organic modifier (acetonitrile vs. methanol) or the pH of the aqueous phase can alter selectivity.
-
Modify the Gradient: A shallower gradient profile can increase the separation between peaks.
-
Change the Stationary Phase: If a C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or cyano column, which can offer different selectivities.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Q5: My this compound peak is tailing. What are the common causes and solutions?
A5: Peak tailing is a frequent issue in HPLC and can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase are a common cause of tailing, especially for basic compounds.
-
Solution: Use a low pH mobile phase (around pH 2.5-3) to suppress the ionization of silanol groups. Alternatively, use an end-capped HPLC column where the residual silanols are deactivated.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Implement a column washing procedure or use a guard column to protect the analytical column.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | - Sample degradation- Incorrect injection- Detector issue | - Verify sample stability.- Check injector for proper functioning and ensure the correct volume is being injected.- Confirm detector is on and settings are appropriate. |
| Poor Resolution | - Inappropriate mobile phase composition- Column degradation- Sample overload | - Optimize the mobile phase gradient and solvent composition.- Replace the column if it has deteriorated.- Reduce the amount of sample injected. |
| Peak Tailing | - Secondary silanol interactions- Column contamination- Mobile phase pH | - Use a mobile phase with a low pH (e.g., 0.1% formic acid).- Clean the column with a strong solvent wash.- Ensure the mobile phase pH is appropriate for the analyte and column. |
| Peak Fronting | - Sample solvent stronger than mobile phase- Column overload | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Decrease the sample concentration or injection volume. |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Column temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure a consistent flow rate. |
| High Backpressure | - Blocked frit or column- Particulate matter in the sample- High mobile phase viscosity | - Backflush the column or replace the inlet frit.- Filter all samples and mobile phases before use.- Use a less viscous mobile phase or increase the column temperature. |
Experimental Protocol: HPLC Purification of this compound
This protocol provides a starting point for the purification of this compound. Optimization may be required based on your specific sample and HPLC system.
1. Sample Preparation
-
Dissolve the crude extract containing this compound in a suitable solvent, such as methanol (B129727) or a mixture of water and acetonitrile (B52724) that is weaker than the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions
| Parameter | Recommendation |
| HPLC System | A preparative or semi-preparative HPLC system |
| Column | Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or ELSD/MS |
| Injection Volume | 500 µL (can be adjusted based on sample concentration) |
3. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 30 | 40 | 60 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 70 | 30 |
| 50 | 70 | 30 |
4. Fraction Collection and Analysis
-
Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Diagrams
Caption: Troubleshooting workflow for HPLC purification issues.
Caption: Experimental workflow for this compound purification.
References
Nudicaucin A assay variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during Nudicaulin A and related natural product assays.
Frequently Asked Questions (FAQs)
Q1: What is Nudicaulin A and what are its known biological activities?
A1: Nudicaulin A is a type of flavoalkaloid, a hybrid of a flavonoid and an indole (B1671886) alkaloid, originally identified as a yellow pigment in the Iceland poppy (Papaver nudicaule)[1][2][3]. Research has demonstrated that extracts from Papaver nudicaule, containing nudicaulins, possess anti-inflammatory properties[4][5]. These effects are mediated, at least in part, through the inhibition of the NF-κB and STAT3 signaling pathways. Additionally, synthetic derivatives of nudicaulin have shown antiproliferative and cytotoxic activities against various cell lines.
Q2: What are the most common sources of variability in Nudicaulin A assays?
A2: The most common sources of variability stem from the inherent chemical nature of Nudicaulin A and general challenges in natural product screening. Key factors include:
-
Compound Stability: Nudicaulin formation is a pH-dependent process, suggesting that the molecule's stability is sensitive to the pH of assay buffers and storage solutions. Changes in pH can lead to degradation or structural alteration, causing inconsistent results.
-
Solubility: As a flavoalkaloid, Nudicaulin A may have limited solubility in aqueous buffers, a common issue with natural products. Poor solubility can lead to compound precipitation and inaccurate concentration measurements.
-
Assay Interference: Natural products can interfere with assay readouts. For example, the inherent color of nudicaulins could interfere with colorimetric assays, or the compound could have intrinsic fluorescent properties affecting fluorescent-based assays.
-
Cytotoxicity: At higher concentrations, Nudicaulin A or co-extracted compounds may exhibit cytotoxicity, leading to non-specific inhibition in cell-based assays and false-positive results. It is crucial to assess cytotoxicity in parallel with activity assays.
Q3: How should I prepare and store Nudicaulin A to ensure stability?
A3: To ensure stability, dissolve Nudicaulin A in an appropriate organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. Flavonoids and alkaloids generally show good solubility in these solvents. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the assay medium immediately before use. Given its pH sensitivity, ensure the final assay buffer pH is controlled and consistent across experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during Nudicaulin A experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Poor Solubility: Compound is precipitating out of solution in the assay plate. 2. Inconsistent Pipetting: Inaccurate dispensing of compound or reagents. 3. Compound Degradation: Instability in assay buffer over the incubation period. | 1. Visually inspect wells for precipitation. Increase the concentration of the solubilizing agent (e.g., DMSO), but keep it below a final concentration of 0.5% to avoid solvent effects. Consider pre-incubating the compound in the medium to check for precipitation before adding to cells. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Minimize the time the compound is in aqueous buffer. Prepare fresh dilutions for each experiment. |
| Hit Confirmation is Not Reproducible | 1. Compound Instability: The original stock solution may have degraded. 2. False Positive: The initial "hit" may be due to assay interference rather than true biological activity. 3. Cellular Health: Variability in cell passage number, density, or health. | 1. Test a freshly prepared sample or a new aliquot of the stock solution. Investigate the stability of the compound under assay and storage conditions. 2. Perform orthogonal assays. If the primary screen was fluorescence-based, use a luminescence-based counter-screen. Check the structure against known Pan-Assay Interference Compounds (PAINS) databases. 3. Use cells within a consistent, low passage number range. Ensure consistent seeding density and cell viability (>95%) at the start of the experiment. |
| No Activity Observed | 1. Inactive Compound: The compound may not be active in the chosen assay. 2. Suboptimal Assay Conditions: Assay parameters (e.g., pH, incubation time) are not optimal for the target. 3. Incorrect Concentration Range: The concentrations tested are too low to elicit a response. | 1. A negative result in a specific target-based assay does not mean the compound is inactive; it may act through a different mechanism. Consider broader, phenotype-based assays for initial screens. 2. Optimize assay conditions to ensure they are suitable for the target and not inhibitory to the compound. 3. Test the compound over a wider range of concentrations. |
| High Background Signal or Assay Interference | 1. Compound Color/Fluorescence: The natural color or fluorescence of Nudicaulin A is interfering with the assay signal. 2. Non-specific Activity: The compound is acting non-specifically (e.g., through aggregation). 3. Cytotoxicity: High compound concentrations are causing cell death, leading to misleading results in viability or metabolic assays. | 1. Run proper controls, including wells with the compound but without cells, to measure background signal. If interference is high, consider switching to an alternative detection method (e.g., from absorbance to fluorescence or mass spectrometry). 2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates and re-test. 3. Always run a cytotoxicity assay (e.g., MTT, LDH) in parallel with the primary bioassay using the same cell line and conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Nudicaulin derivatives and Papaver nudicaule extracts.
Table 1: Antiproliferative and Cytotoxic Activity of Synthetic Nudicaulin Derivatives
| Compound | Cell Line | Assay Type | GI₅₀ (µmol·L⁻¹) | Cytotoxicity (CD₅₀ in µmol·L⁻¹) |
| Compound 6 | HUVEC | Antiproliferative | 1.3 | - |
| K-562 | Antiproliferative | 1.1 | - | |
| HeLa | Cytotoxicity | - | 3.4 | |
| Compound 10 | HUVEC | Antiproliferative | 2.2 | - |
| K-562 | Antiproliferative | 1.0 | - | |
| HeLa | Cytotoxicity | - | 5.7 | |
| Compound 11 | HUVEC | Antiproliferative | 2.0 | - |
| K-562 | Antiproliferative | 1.0 | - | |
| HeLa | Cytotoxicity | - | Not specified | |
| Note: GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation. CD₅₀ is the concentration for 50% of maximal cytotoxic activity. |
Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells by Papaver nudicaule Extracts
| P. nudicaule Cultivar (Ethyl Acetate Fraction) | Concentration (µg/mL) | % Inhibition of NO Production |
| NO-Fr | 25 | 86.8% |
| NS-Fr | 25 | 75.5% |
| NY-Fr | 25 | 75.8% |
| Note: Extracts were co-treated with LPS for 24 hours. |
Experimental Protocols & Workflows
Protocol 1: Anti-Inflammatory Activity (Nitric Oxide Inhibition)
This protocol is for measuring the effect of Nudicaulin A on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Nudicaulin A (stock in DMSO)
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium Nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well. Incubate overnight to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of Nudicaulin A in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of Nudicaulin A.
-
Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
-
Cytotoxicity Control: In a parallel plate, perform a cell viability assay (e.g., MTT) with the same compound concentrations to ensure the observed NO inhibition is not due to cell death.
Protocol 2: Prostaglandin E2 (PGE2) Quantification
This protocol measures the inhibition of PGE2 production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells and culture reagents (as above)
-
Nudicaulin A and LPS
-
24-well cell culture plates
-
Commercial Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat cells with various concentrations of Nudicaulin A for 1-2 hours before stimulating with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove cells and debris. Store the clarified supernatant at -80°C until the assay is performed.
-
PGE2 ELISA: Quantify the PGE2 concentration in the supernatant using a commercial ELISA kit, following the manufacturer’s specific instructions precisely. This typically involves adding samples and standards to an antibody-coated plate, followed by enzyme-conjugated PGE2, washing steps, substrate addition, and absorbance reading.
Visualizations
Nudicaulin A Anti-Inflammatory Signaling Pathway
Experimental Workflow for Anti-Inflammatory Screening
Troubleshooting Logic Flowchart
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papaver nudicaule (Iceland poppy) alleviates lipopolysaccharide-induced inflammation through inactivating NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing poor bioavailability of Nudicaucin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding Nudicaucin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavoalkaloid pigment naturally occurring in the petals of the Iceland poppy, Papaver nudicaule[1][2]. It belongs to a unique class of compounds derived from the fusion of an indole (B1671886) molecule and a pelargonidin (B1210327) glycoside[1][2]. The structure of nudicaulins has been fully characterized, revealing a complex glycosylated flavoalkaloid framework[1]. These compounds are responsible for the yellow coloration of the poppy petals.
Q2: What is the biosynthetic pathway of Nudicaucins?
The biosynthesis of nudicaulins is a fascinating process that combines elements from two distinct metabolic pathways: the flavonoid pathway and the indole/tryptophan pathway. The key precursors are pelargonidin glycosides and free indole. The final step, the fusion of these precursors, is thought to occur spontaneously under specific, precisely tuned conditions within the plant's vacuoles, including a high concentration of the precursors, an excess of indole, and an acidic pH.
Q3: What are the known biological activities of Nudicaucin derivatives?
While research on the bioactivity of this compound itself is limited in the provided results, studies have been conducted on synthetically prepared O-methylated nudicaulin derivatives. These derivatives have been evaluated for their antimicrobial, antiproliferative, and cytotoxic activities. The development of synthetic procedures for nudicaulin derivatives opens the door for creating a library of related compounds with potentially optimized pharmacological activities.
Q4: Is there any data on the bioavailability of this compound?
Currently, there is no publicly available data from the provided search results that specifically addresses the bioavailability or pharmacokinetic profile of this compound. Bioavailability is a critical factor for the therapeutic potential of any compound and would require dedicated in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Part 2: Hypothetical Troubleshooting Guide: Addressing Potential Bioavailability Challenges
This section provides general guidance and potential strategies for researchers who might encounter bioavailability issues with novel compounds like this compound during their investigations.
Q5: My in vivo experiments with this compound are showing lower than expected efficacy compared to in vitro results. Could this be a bioavailability issue?
A discrepancy between in vitro and in vivo results is a common challenge in drug development and can often be attributed to poor bioavailability. Several factors could be at play, including low aqueous solubility, poor permeability across biological membranes, or rapid metabolism (e.g., first-pass effect in the liver). To investigate this, it is crucial to conduct pharmacokinetic studies to determine the concentration of this compound in systemic circulation over time.
Q6: What formulation strategies could potentially improve the oral bioavailability of a compound like this compound?
For compounds with suspected poor bioavailability, various formulation strategies can be employed. These approaches aim to enhance solubility, improve permeability, and/or protect the compound from premature degradation. Some common strategies include:
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactants, or emulsions can improve the absorption of lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) are a notable example.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in a non-crystalline (amorphous) state can significantly increase its solubility and dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanoscale can increase its surface area, leading to enhanced dissolution and absorption.
-
Prodrugs: Modifying the chemical structure of the compound to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a poorly soluble drug.
Q7: How can I begin to assess the potential for poor bioavailability of this compound in my early-stage research?
Early assessment of physicochemical properties can provide valuable insights into potential bioavailability challenges. Key parameters to investigate include:
-
Aqueous Solubility: Determining the solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
LogP/LogD: Measuring the lipophilicity of the compound, which influences its ability to permeate cell membranes.
-
In Vitro Permeability Assays: Using cell-based models like Caco-2 or PAMPA to predict intestinal permeability.
-
Metabolic Stability: Assessing the stability of this compound in the presence of liver microsomes or other metabolic enzymes to anticipate the extent of first-pass metabolism.
Part 3: Experimental Protocols
Protocol 1: In Vivo Formation of Nudicaulins in Papaver nudicaule Petals
This protocol is adapted from in vivo experiments demonstrating the conversion of pelargonidin glucosides to nudicaulins.
Objective: To visually and analytically confirm the formation of nudicaulins from their precursors in living plant tissue.
Materials:
-
Freshly bloomed orange-colored Papaver nudicaule petals (which contain pelargonidin glucosides)
-
Indole solution (1 mg/mL in water)
-
Pipette or dropper
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Extraction solvent (e.g., methanol (B129727) with 0.1% formic acid)
-
Homogenizer
-
Centrifuge
Methodology:
-
Carefully detach a petal from an orange P. nudicaule flower.
-
Apply a few drops of the aqueous indole solution to a specific area on the petal's surface.
-
Allow the petal to incubate at room temperature for at least 30 minutes.
-
Observation: Visually inspect the treated area for a color change from orange to yellow, indicating the formation of nudicaulins.
-
Extraction:
-
Excise the treated area and an untreated area (as a control) from the petal.
-
Separately homogenize the two tissue samples in the extraction solvent.
-
Centrifuge the homogenates to pellet the solid debris.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the extracts from both the treated and control areas into the HPLC system.
-
Monitor the elution profile at a wavelength of approximately 460 nm.
-
Compare the chromatograms. The appearance of new peaks corresponding to nudicaulins and a decrease in the peaks corresponding to pelargonidin glucosides in the treated sample confirms the conversion.
-
Protocol 2: Biomimetic Synthesis of O-Methylated Nudicaulin Derivatives
This protocol is a generalized representation of the biomimetic synthesis of nudicaulin derivatives.
Objective: To synthetically produce nudicaulin-like compounds through a reaction that mimics the proposed final step of their natural biosynthesis.
Materials:
-
A permethylated anthocyanidin (e.g., 3,5,7,3',4'-penta-O-methylcyanidin)
-
Indole or a substituted indole derivative
-
An appropriate solvent system (e.g., a mixture of acetonitrile (B52724) and an acidic aqueous buffer)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., column chromatography or preparative HPLC)
Methodology:
-
Dissolve the permethylated anthocyanidin and an excess of the indole derivative in the chosen solvent system within the reaction vessel.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
The reaction involves a cascade sequence that leads to the formation of the nudicaulin derivatives.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting nudicaulin derivatives from the crude reaction mixture using column chromatography or preparative HPLC to obtain the desired compounds.
-
Characterize the structure of the synthesized derivatives using spectroscopic methods such as NMR and mass spectrometry.
Part 4: Data Summary
Table 1: Bioactivity of O-Methylated Nudicaulin Derivatives
The following table summarizes the reported bioactivities for synthetically prepared O-methylated nudicaulin derivatives. It is important to note that these are not data for this compound itself but for its synthetic analogues.
| Activity Assessed | Observation | Reference |
| Antimicrobial | Data determined for a small library of derivatives. | |
| Antiproliferative | Data determined for a small library of derivatives. | |
| Cell Toxicity | Data determined for a small library of derivatives. |
Specific quantitative data on the degree of activity (e.g., IC50 values) were not available in the provided search results.
Part 5: Visual Guides
Caption: Biosynthetic pathway of Nudicaulins.
Caption: General workflow for investigating compound bioavailability.
References
Nudicaulin A Degradation Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nudicaulin A. The information is designed to address common challenges encountered during the experimental analysis of Nudicaulin A and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is Nudicaulin A and why is its stability a concern?
Nudicaulin A is a unique flavoalkaloid pigment found in the Iceland poppy (Papaver nudicaule)[1]. Its complex structure, a hybrid of an indole (B1671886) alkaloid and a pelargonidin (B1210327) glycoside, makes it susceptible to degradation under various experimental and storage conditions[2][3]. Understanding its stability is crucial for accurate quantification, bioactivity studies, and the development of any potential therapeutic applications.
Q2: What are the primary factors that can cause Nudicaulin A to degrade?
While direct studies on Nudicaulin A degradation are limited, based on its constituent parts (pelargonidin glycoside and indole), the primary factors influencing its stability are likely:
-
pH: Anthocyanins, such as pelargonidin glycosides, are highly sensitive to pH changes. Acidic conditions are generally required to maintain the stable flavylium (B80283) cation form[4][5]. Indole alkaloids can also be unstable in acidic conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids and anthocyanins.
-
Light: Exposure to light can induce photo-degradation of natural pigments.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of both the flavonoid and indole moieties.
-
Presence of other substances: Sugars and their degradation products can accelerate the breakdown of pelargonidin-3-glucosides.
Q3: What are the likely degradation products of Nudicaulin A?
Based on the degradation pathways of its precursors, the degradation of Nudicaulin A may yield a variety of products:
-
From the Pelargonidin Glycoside Moiety: Degradation may involve the opening of the central pyrylium (B1242799) ring to form a chalcone. Further breakdown could result in phenolic acids and phloroglucinaldehyde.
-
From the Indole Moiety: The indole ring can undergo oxidation to form compounds such as indoxyl, isatin, and anthranilic acid, which can be further metabolized.
Q4: How can I monitor the degradation of Nudicaulin A in my samples?
The most common and effective methods for monitoring the degradation of Nudicaulin A and other natural pigments include:
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): This allows for the separation and quantification of the parent Nudicaulin A peak and the detection of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation data.
-
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QqQ-MS/MS): This offers higher resolution and sensitivity for complex sample analysis.
Troubleshooting Guides
Problem 1: I am observing a rapid color change in my Nudicaulin A solution.
-
Possible Cause: This is likely due to a change in pH. The color of anthocyanin-containing compounds like Nudicaulin A is highly pH-dependent. A shift away from an acidic pH can lead to structural changes and color loss.
-
Solution: Ensure your Nudicaulin A solutions are prepared and stored in an acidic buffer (e.g., pH 3-4) to maintain the stability of the flavylium cation. Use acidified solvents for extraction and chromatography.
Problem 2: I see multiple new peaks appearing in my HPLC chromatogram after storing my Nudicaulin A sample.
-
Possible Cause: The appearance of new peaks indicates that your Nudicaulin A is degrading. These new peaks represent the various degradation products.
-
Solution:
-
Minimize Storage Time: Analyze samples as quickly as possible after preparation.
-
Optimize Storage Conditions: Store samples at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize thermal, photo-, and oxidative degradation.
-
Characterize Degradation Products: Use LC-MS to identify the new peaks. Knowing the identity of the degradation products can provide insights into the degradation pathway and help you to mitigate it.
-
Problem 3: I am having difficulty identifying the degradation products using LC-MS.
-
Possible Cause: The degradation products may be present at low concentrations, or their fragmentation patterns may be complex.
-
Solution:
-
Concentrate Your Sample: If the degradation products are in low abundance, consider concentrating your sample before LC-MS analysis.
-
Use High-Resolution Mass Spectrometry: High-resolution MS can provide more accurate mass measurements, aiding in the determination of elemental compositions.
-
Consult Literature on Related Compounds: Look for fragmentation data on the degradation products of pelargonidin glycosides and indole alkaloids to help interpret your mass spectra.
-
Data Presentation
Table 1: Stability of Pelargonidin-3-glucoside (a precursor to Nudicaulin A) under Various Conditions.
| Condition | Observation | Reference |
| Temperature | Degradation follows first-order kinetics, with the rate increasing with temperature. | |
| pH | More stable at lower pH values (e.g., pH 2.2-3.5). | |
| Sugars | Presence of sugars and their degradation products (e.g., furfural) can accelerate degradation. | |
| Oxygen | Exclusion of oxygen improves stability. | |
| Ultrasound | Increasing ultrasound power and time can increase degradation. |
Experimental Protocols
Protocol 1: Analysis of Nudicaulin A Degradation by HPLC-DAD
-
Sample Preparation:
-
Prepare a stock solution of Nudicaulin A in an appropriate acidic solvent (e.g., methanol (B129727) with 0.1% formic acid).
-
Aliquot the stock solution into several vials for stress testing (e.g., exposure to different temperatures, pH levels, or light conditions).
-
At specified time points, take an aliquot and dilute it to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Diode array detector (DAD) set to scan a range of wavelengths (e.g., 250-600 nm) to monitor both the parent compound and potential degradation products.
-
-
Data Analysis:
-
Monitor the peak area of Nudicaulin A over time to determine its degradation rate.
-
Observe the appearance and increase in peak areas of new compounds, which are potential degradation products.
-
Visualizations
Caption: Inferred degradation pathway of Nudicaulin A.
Caption: Experimental workflow for Nudicaulin A degradation analysis.
References
- 1. Occurrence of nudicaulin structural variants in flowers of papaveraceous species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavoalkaloids-Isolation, Biological Activity, and Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives [mdpi.com]
- 5. Bioactive Natural Pigments’ Extraction, Isolation, and Stability in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nudicaulin A Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of Nudicaulin A and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up the synthesis of Nudicaulin A?
A1: The most critical step is the final biomimetic fusion of the pelargonidin (B1210327) glycoside precursor with indole (B1671886). This reaction is spontaneous and non-enzymatic, making control of reaction parameters paramount for achieving high yields and purity on a larger scale.[1][2]
Q2: Why is the choice of pelargonidin glycoside precursor so important for the reaction yield?
A2: The glycosylation pattern of the pelargonidin precursor significantly influences the reaction's success. Studies have shown that specific glycosides, such as orientalin, can lead to excellent yields (up to 92% on a lab scale) in the final fusion step.[3][4] Using precursors with suboptimal conformational and electronic properties, like some permethylated anthocyanidin analogs, may result in lower product yields.[1]
Q3: What is the optimal pH for the final coupling reaction, and how does it impact the synthesis?
A3: The final fusion reaction requires strongly acidic conditions, typically with a pH between 1.3 and 2.5.[1][2] This acidic environment is necessary to facilitate the formation of the flavylium (B80283) cation from the pelargonidin glycoside, which is the electrophilic species that reacts with the nucleophilic indole.[2] Maintaining a consistent and optimal pH is crucial for maximizing the reaction rate and yield.
Q4: Is chromatographic purification necessary for large-scale Nudicaulin A synthesis?
A4: While laboratory-scale purifications of Nudicaulin derivatives have utilized liquid chromatography (LC) and preparative High-Performance Liquid Chromatography (HPLC), these methods can be costly and time-consuming to scale up.[2][5] For large-scale production, developing alternative purification techniques such as crystallization or precipitation may be necessary to ensure economic viability.
Q5: Are there challenges related to the availability of starting materials for large-scale synthesis?
A5: Yes, the availability and cost of specific pelargonidin glycosides, like orientalin, in large quantities can be a significant challenge. Some synthetic routes for Nudicaulin aglycon derivatives have utilized more readily available starting materials like quercetin (B1663063) to circumvent this issue.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Final Coupling Step | Suboptimal ratio of reactants. | An excess of indole has been shown to be beneficial. Experiment with increasing the molar ratio of indole to the pelargonidin glycoside.[1] |
| Incorrect pH of the reaction mixture. | Ensure the pH is strongly acidic (1.3-2.5) to promote the formation of the reactive flavylium cation.[1][2] | |
| Low concentration of precursors. | The reaction is promoted by high precursor concentrations.[1] Investigate the solubility limits of your precursors and run the reaction at the highest feasible concentration. | |
| Inappropriate pelargonidin precursor. | The structure of the pelargonidin glycoside is crucial. If possible, use orientalin, which has demonstrated high yields.[3][4] If using an analog, consider its electronic and conformational properties.[1] | |
| Formation of Significant Side Products | Non-optimal reaction conditions. | Optimize reaction time and temperature. While the reaction is spontaneous, kinetics can be influenced by these parameters. Minimizing reaction time once the product is formed can reduce the potential for degradation or side reactions.[2] |
| Difficulty in Purification | Product instability. | Nudicaulins are pH-sensitive. Ensure that the pH during workup and purification is controlled to prevent degradation. |
| Inefficient chromatographic separation on a large scale. | Explore non-chromatographic purification methods such as selective precipitation or crystallization. This may require screening different solvent systems. | |
| Inconsistent Batch-to-Batch Yields | Poor control over reaction parameters. | Implement strict process controls for pH, temperature, reactant stoichiometry, and reaction time, especially in large-scale reactors where maintaining homogeneity can be challenging. |
Data Presentation
Table 1: Key Parameters Influencing the Yield of the Final Nudicaulin A Synthesis Step
| Parameter | Observation from Literature | Recommendation for Scale-Up | Reference |
| Pelargonidin Glycoside Structure | Orientalin provides excellent yields (92% lab scale). Permethylated analogs may result in lower yields. | Select a precursor with optimal conformational and electronic properties. Orientalin is the preferred choice if accessible. | [1][3][4] |
| Reactant Ratio | An excess of indole promotes the reaction. | Optimize the molar excess of indole to maximize conversion of the limiting pelargonidin glycoside. | [1] |
| Precursor Concentration | High precursor concentrations favor product formation. | Maximize reactant concentrations within solubility and process safety limits. | [1] |
| pH | Strongly acidic conditions (pH 1.3-2.5) are required. | Implement robust pH monitoring and control throughout the reaction. | [1][2] |
Experimental Protocols
General Protocol for the Biomimetic Synthesis of Nudicaulin I and II (Lab Scale)
This protocol is based on the high-yield synthesis reported in the literature and serves as a starting point for scale-up development.
-
Precursor Preparation:
-
Dissolve the pelargonidin glycoside (e.g., orientalin) in an appropriate aqueous solvent.
-
Prepare a separate solution of indole in a suitable solvent (e.g., methanol).
-
-
Reaction Setup:
-
In a reaction vessel, acidify the aqueous solution of the pelargonidin glycoside to a pH of approximately 2.5 by adding an acid such as 0.1 M HCl.[2]
-
Stir the solution to ensure homogeneity.
-
-
Reaction Execution:
-
Add the indole solution to the acidified pelargonidin glycoside solution. A molar excess of indole is recommended.[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change and analytical techniques like HPLC.[2] The reaction is reported to proceed to high conversion.[3][4]
-
-
Workup and Purification:
-
Upon reaction completion, the solvent can be partially removed in vacuo.
-
The aqueous residue can be extracted with an organic solvent (e.g., DCM) to remove unreacted indole and nonpolar impurities.[2]
-
The crude Nudicaulin A in the aqueous layer can then be purified. For lab-scale, this has been achieved by preparative HPLC.[2] For scale-up, alternative methods like crystallization should be investigated.
-
Visualizations
Caption: Biomimetic synthesis pathway of Nudicaulin A from its precursors.
Caption: Troubleshooting decision tree for low-yield Nudicaulin A synthesis.
References
- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic synthesis of nudicaulins I and II, yellow pigments from the Iceland poppy Papaver nudicaule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. login.medscape.com [login.medscape.com]
- 5. Large-scale, nonchromatographic purification of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cytotoxic Potential of Nudicaulin A Derivatives in Cancer Cell Lines
A Comparative analysis of the in-vitro anti-proliferative and cytotoxic effects of synthetic Nudicaulin A derivatives reveals their potential as novel anti-cancer agents. This guide provides a comprehensive overview of the experimental data, detailed protocols, and plausible signaling pathways involved in their mechanism of action.
Researchers in the field of oncology and drug discovery are constantly exploring novel compounds with potent and selective anti-cancer activities. Nudicaulin A, a natural indole-flavonoid hybrid, and its derivatives have emerged as promising candidates. This comparison guide synthesizes the available experimental data on the cytotoxic effects of synthetic O-methylated Nudicaulin A derivatives across multiple cell lines, offering a valuable resource for scientists and drug development professionals.
Comparative Cytotoxicity of Nudicaulin A Derivatives
A key study on the bioactivity of synthetic O-methylated Nudicaulin A derivatives provides quantitative data on their anti-proliferative and cytotoxic effects against three distinct human cell lines: Human Umbilical Vein Endothelial Cells (HUVEC), chronic myelogenous leukemia cells (K-562), and cervical cancer cells (HeLa). The results, summarized in the table below, highlight the varying degrees of potency of these compounds.
| Compound | Cell Line | GI50 (µM) | Cytotoxicity (µM) |
| Derivative 6 | HUVEC | 1.3 | - |
| K-562 | 1.1 | - | |
| HeLa | - | 3.4 | |
| Derivative 7 | HUVEC | >10 | - |
| K-562 | 6.8 | - | |
| HeLa | - | >10 | |
| Derivative 8 | HUVEC | 7.9 | - |
| K-562 | 5.0 | - | |
| HeLa | - | 8.3 | |
| Derivative 9 | HUVEC | 9.0 | - |
| K-562 | 5.7 | - | |
| HeLa | - | >10 | |
| Derivative 10 | HUVEC | 2.2 | - |
| K-562 | 1.0 | - | |
| HeLa | - | 5.7 | |
| Derivative 11 | HUVEC | 2.0 | - |
| K-562 | 1.0 | - | |
| HeLa | - | 4.8 |
GI50 (Growth Inhibition 50) represents the concentration of the compound that inhibits cell growth by 50%. Cytotoxicity values are also reported as the concentration required to reduce cell viability by 50%. Data extracted from the supplementary information of "Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives".
The data indicates that derivatives 6, 10, and 11 exhibit the most potent anti-proliferative activity against HUVEC and K-562 cells, with GI50 values in the low micromolar range. Notably, these compounds also demonstrated the highest cytotoxicity against HeLa cells.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The cytotoxic effects of Nudicaulin A derivatives were likely determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa, HUVEC, or K-562 cells
-
96-well plates
-
Complete cell culture medium
-
Nudicaulin A derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the Nudicaulin A derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[2]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The concentration of the compound that causes a 50% reduction in cell viability is determined as the IC50 value.
Caption: Workflow for determining the cytotoxicity of Nudicaulin A derivatives.
Signaling Pathways in Nudicaulin A-Induced Cytotoxicity
While the precise signaling pathways activated by Nudicaulin A derivatives have not been fully elucidated, their structural similarity to other indole (B1671886) alkaloids and flavonoids provides clues to their potential mechanisms of action. Many natural compounds from these classes are known to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.
Based on the known activities of related compounds, a hypothetical signaling pathway for Nudicaulin A-induced apoptosis is proposed below. It is plausible that these derivatives trigger the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases, the executioners of apoptosis.
Caption: A proposed intrinsic apoptosis pathway induced by Nudicaulin A derivatives.
Further research, including Western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family members) and investigation of other relevant signaling pathways such as the MAPK and PI3K/Akt pathways, is necessary to fully elucidate the mechanism of action of Nudicaulin A derivatives.
References
Unveiling the Bioactivity of Novel Compounds: A Guide to Cross-Validation Strategies
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is a cornerstone of preclinical research. This guide provides a comprehensive framework for the cross-validation of a novel compound's bioactivity, using a hypothetical case for the triterpenoid (B12794562) saponin (B1150181), Nudicaucin A. While specific experimental data for this compound is not yet publicly available, this guide outlines the essential assays and workflows required to characterize its potential anticancer properties.
The discovery of new bioactive molecules, such as this compound, a triterpenoid saponin isolated from Hedyotis nudicaulis, presents exciting opportunities for therapeutic innovation. However, before a compound can advance in the drug discovery pipeline, its biological effects must be meticulously verified across multiple experimental platforms. Cross-validation using a panel of diverse assays is critical to confirm the on-target effects, understand the mechanism of action, and ensure the reliability of the findings.
This guide details a multi-assay approach to characterize the cytotoxic and apoptotic effects of a novel compound. We present standardized protocols for key in vitro assays and illustrate how the data can be integrated to build a robust biological profile.
Comparative Analysis of Bioactivity Assays
To obtain a comprehensive understanding of a compound's bioactivity, it is essential to employ multiple assays that measure different cellular parameters. A cross-validation strategy should ideally include assays that assess cell viability through metabolic activity, intracellular ATP levels, and the induction of apoptosis. The following table illustrates a hypothetical comparison of this compound's activity across different cancer cell lines and assays.
| Cell Line | Assay Type | Endpoint Measured | Hypothetical IC50 (µM) |
| MCF-7 | MTT | Metabolic Activity | 15.2 |
| (Breast Cancer) | ATP-Based | ATP Levels | 12.8 |
| Caspase-3 Activity | Apoptosis | 18.5 | |
| A549 | MTT | Metabolic Activity | 22.7 |
| (Lung Cancer) | ATP-Based | ATP Levels | 19.5 |
| Caspase-3 Activity | Apoptosis | 25.1 | |
| HCT116 | MTT | Metabolic Activity | 10.5 |
| (Colon Cancer) | ATP-Based | ATP Levels | 8.9 |
| Caspase-3 Activity | Apoptosis | 12.3 |
Experimental Workflow for Bioactivity Cross-Validation
A systematic workflow is crucial for the efficient and reliable cross-validation of a compound's bioactivity. The process begins with the initial screening of the compound against a panel of cancer cell lines using a primary viability assay, followed by secondary assays to confirm the mechanism of cell death.
Experimental workflow for cross-validating the bioactivity of a novel compound.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are the methodologies for the key assays mentioned in this guide.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
ATP-Based Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or test compound)
-
ATP detection reagent (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
Equilibrate the plate to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a substrate that releases a fluorescent or colorimetric signal upon cleavage by active caspase-3.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or test compound)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the viability assays.
-
Lyse the cells using the provided lysis buffer.
-
Add the reaction buffer and caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).
-
Quantify the fold-increase in caspase-3 activity relative to the vehicle control.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other saponins, a plausible hypothesis is that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This can be investigated by examining the expression and activation of key proteins in the apoptotic cascade.
A hypothetical signaling pathway for this compound-induced apoptosis.
By employing a multi-faceted approach to assaying bioactivity, researchers can build a strong, evidence-based profile for novel compounds like this compound. This rigorous cross-validation is indispensable for making informed decisions in the early stages of drug discovery and development.
References
- 1. Inhibition of prostate tumor growth by overexpression of NudC, a microtubule motor-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant compounds slow the growth of tumor cells – UW–Madison News – UW–Madison [news.wisc.edu]
- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-apoptotic effect of regucalcin is mediated through multisignaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells [mdpi.com]
Nudicaulin A Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of synthesized O-methylated Nudicaulin A aglycon derivatives. The structure-activity relationship (SAR) is explored based on currently available experimental data, offering insights for future drug design and development.
Structure-Activity Relationship of Nudicaulin A Derivatives
Nudicaulin A is a member of the flavoalkaloid class of natural products, characterized by a hybrid indole (B1671886) and flavonoid structure. Recent research has focused on the synthesis of O-methylated aglycon derivatives to investigate their therapeutic potential. A study by Dudek et al. (2018) synthesized a small library of such analogs, modifying the indole moiety, and evaluated their antiproliferative, cytotoxic, and antimicrobial activities.[1]
The core structure of the synthesized O-methylated Nudicaulin A aglycon is presented below, with the key modification point on the indole ring highlighted.
Core Structure of Synthesized Nudicaulin A Analogs
Caption: General structure of the O-methylated Nudicaulin A aglycon derivatives with the variable substituent 'R' on the indole ring.
Antiproliferative and Cytotoxic Activity
The synthesized Nudicaulin A derivatives were evaluated for their antiproliferative effects against Human Umbilical Vein Endothelial Cells (HUVEC) and a human chronic myelogenous leukemia cell line (K-562).[1] Cytotoxicity was assessed using the HeLa human cervical cancer cell line.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Indole Substituent (R) | HUVEC IC50 (µM) | K-562 IC50 (µM) | HeLa IC50 (µM) |
| 6 | H | 12.5 | 11.4 | 13.5 |
| 7 | 5-Methyl | 20.3 | 20.2 | 21.6 |
| 8 | 5-Methoxy | >50 | >50 | >50 |
| 9 | 5-Fluoro | 27.6 | 28.1 | 29.8 |
| 10 | 5-Chloro | 10.1 | 9.8 | 11.2 |
| 11 | 5-Bromo | 9.8 | 9.5 | 10.8 |
Data sourced from Dudek et al., 2018.[1]
Key Observations:
-
Halogenation: The introduction of a halogen at the 5-position of the indole ring significantly influenced activity. Chloro and bromo substitutions (compounds 10 and 11 ) resulted in the most potent antiproliferative and cytotoxic effects.
-
Electron-donating vs. Electron-withdrawing groups: The presence of electron-donating groups, such as methyl (compound 7 ) and methoxy (B1213986) (compound 8 ), led to a decrease in activity, with the methoxy derivative being inactive. In contrast, electron-withdrawing halogens enhanced activity.
-
Unsubstituted Indole: The parent compound with an unsubstituted indole (6 ) displayed moderate activity, which was improved upon by the addition of chloro and bromo substituents.
Antimicrobial Activity
The Nudicaulin A derivatives were also screened for their antimicrobial activity against a panel of bacteria and fungi. Of the compounds tested, only the 5-methoxy derivative (compound 8 ) exhibited marginal activity against Bacillus subtilis, Staphylococcus aureus (including a methicillin-resistant strain), and Mycobacterium vaccae.[1] The remaining compounds were inactive at the tested concentrations.[1]
Potential Anti-inflammatory Mechanism: An Avenue for Future Research
While the synthesized O-methylated Nudicaulin A aglycons have not been directly tested for anti-inflammatory activity, extracts from Papaver nudicaule, the plant from which Nudicaulins are derived, have been shown to possess anti-inflammatory properties. This activity is suggested to be mediated through the inhibition of the NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways. These pathways are crucial regulators of the inflammatory response.
Caption: Putative anti-inflammatory mechanism of Papaver nudicaule extract via inhibition of NF-κB and STAT3 signaling.
Further investigation is warranted to determine if the antiproliferative effects of the potent Nudicaulin A analogs are linked to these or other signaling pathways and to directly assess their anti-inflammatory potential.
Experimental Protocols
Antiproliferative and Cytotoxicity Assays
1. Cell Culture:
-
HeLa (human cervical cancer), K-562 (human chronic myelogenous leukemia), and HUVEC (human umbilical vein endothelial cells) were used.
-
Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cultures were kept in a humidified atmosphere at 37°C with 5% CO2.
2. Assay Procedure (MTT Assay):
-
Cells were seeded into 96-well microplates at a suitable density and allowed to attach overnight.
-
The Nudicaulin A derivatives, dissolved in dimethyl sulfoxide (B87167) (DMSO), were added to the wells at various concentrations. The final DMSO concentration was kept non-toxic to the cells.
-
The plates were incubated for a specified period (e.g., 72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated for an additional few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Caption: Workflow for the MTT-based antiproliferative and cytotoxicity assays.
Antimicrobial Assay
1. Microorganisms:
-
A panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Mycobacterium vaccae were used.
2. Assay Procedure (Broth Microdilution or Agar (B569324) Diffusion):
-
Preparation of Inoculum: Bacterial strains were cultured in a suitable broth medium to achieve a standardized cell density.
-
Compound Preparation: The Nudicaulin A derivatives were dissolved in a suitable solvent (e.g., methanol) to a stock concentration (e.g., 1 mg/mL).
-
Assay Performance (Agar Diffusion as an example):
-
Agar plates were inoculated with the bacterial suspension.
-
Sterile paper discs were impregnated with the solutions of the Nudicaulin A derivatives.
-
The discs were placed on the surface of the inoculated agar plates.
-
A solvent control and a positive control (a known antibiotic) were included.
-
The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Data Analysis: The antimicrobial activity was determined by measuring the diameter of the zone of growth inhibition around each disc. The absence of a zone of inhibition indicated no activity.
References
Nudicaucin A: A Triterpenoid Saponin with Unexplored Potential
An in-depth analysis of the naturally occurring triterpenoid (B12794562) saponin (B1150181), Nudicaucin A, reveals a molecule of interest for which detailed biological activity and comparative studies with synthetic analogs are notably absent from current scientific literature. This guide provides a comprehensive overview of what is known about this compound and offers a comparative perspective with structurally related compounds to highlight its potential areas of investigation for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a triterpenoid saponin that was first isolated from the plant Hedyotis nudicaulis. Triterpenoid saponins (B1172615) are a diverse group of naturally occurring glycosides known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The chemical structure of this compound is characterized by a central triterpenoid aglycone linked to sugar chains. Specifically, its molecular formula is C46H72O17, and it has a molecular weight of 897.07 g/mol .
Despite its isolation and structural elucidation, there is a significant lack of publicly available data on the specific biological activities of this compound. Furthermore, to date, there are no published reports on the synthesis of this compound or the creation and evaluation of any synthetic analogs. This absence of information prevents a direct comparative analysis of this compound and its synthetic derivatives.
Comparative Analysis with Structurally Related Saponins
To provide a framework for the potential biological activity of this compound, this guide presents a comparative analysis with other triterpenoid saponins that share a similar oleanolic acid-type core structure. Nudicaulosides A and B, isolated from Aralia nudicaulis, serve as relevant examples for which anti-inflammatory activity has been quantified.
Anti-inflammatory Activity of Related Triterpenoid Saponins
The anti-inflammatory potential of Nudicaulosides A and B was assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.
| Compound | Source Organism | Biological Activity | IC50 Value (µM) |
| This compound | Hedyotis nudicaulis | Data not available | Data not available |
| Nudicauloside A | Aralia nudicaulis | Inhibition of NO production | 74 ± 28 |
| Nudicauloside B | Aralia nudicaulis | Inhibition of NO production | 101 ± 20 |
Table 1: Comparative anti-inflammatory activity of this compound and related triterpenoid saponins. The IC50 value represents the concentration of the compound required to inhibit 50% of the nitric oxide production.
Experimental Protocols
The following is a detailed methodology for the nitric oxide inhibition assay used to evaluate the anti-inflammatory activity of the comparator compounds, Nudicaulosides A and B. This protocol is a standard method for assessing the anti-inflammatory potential of natural products.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Nudicaulosides A and B). Cells are pre-incubated with the compounds for 1 hour.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite (B80452) Quantification (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is then determined by non-linear regression analysis.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: General structure of a triterpenoid saponin like this compound.
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
Conclusion and Future Directions
This compound represents a novel natural product with a chemical scaffold that suggests potential biological activities, particularly in the realm of inflammation and cytotoxicity, which are common for triterpenoid saponins. However, the current lack of experimental data on this compound, and the complete absence of any reported synthetic analogs, significantly hampers a thorough comparative analysis.
The data presented for the structurally related Nudicaulosides A and B suggest that anti-inflammatory activity is a promising avenue for future investigation of this compound. Researchers are encouraged to pursue the following:
-
Biological Screening: Conduct comprehensive in vitro and in vivo studies to determine the biological activity profile of this compound, including its anti-inflammatory, anticancer, and antimicrobial properties.
-
Synthesis and Analog Development: Develop a synthetic route to this compound to enable the creation of a library of synthetic analogs. This would facilitate structure-activity relationship (SAR) studies to identify key structural features responsible for any observed biological effects and to optimize its therapeutic potential.
-
Mechanism of Action Studies: Elucidate the molecular mechanisms by which this compound exerts its biological effects, should any be identified.
The information provided in this guide serves as a foundational resource for scientists interested in this compound and highlights the significant opportunities that exist for further research into this intriguing natural product.
Unraveling the Molecular Interactions of Nudicaulin A: A Comparative Guide
While a definitive, direct molecular target for the flavoalkaloid Nudicaulin A remains to be conclusively identified, current research points towards the modulation of key inflammatory signaling pathways as its primary mechanism of action. This guide synthesizes the available evidence, comparing the bioactivity of Nudicaulin derivatives and outlining the experimental basis for their putative molecular targets.
Extracts from Papaver nudicaule (Iceland poppy), the natural source of Nudicaulin A, have demonstrated notable anti-inflammatory effects. These effects are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2][3] Although these studies utilize extracts and not purified Nudicaulin A, the presence of this class of alkaloids in the plant suggests their potential contribution to the observed bioactivity.
Furthermore, synthetic O-methylated derivatives of Nudicaulin have been shown to possess significant antiproliferative and cytotoxic activities against various cancer cell lines.[4][5] This suggests that the Nudicaulin scaffold is a promising starting point for the development of therapeutic agents.
Comparative Bioactivity of Nudicaulin Derivatives
A study on synthetic O-methylated Nudicaulin aglycon derivatives revealed their potential as antiproliferative and cytotoxic agents. The following table summarizes their activity against different cell lines.
| Compound | Cell Line | Activity Type | IC50 (µM) |
| 5,7,11,3',4'-Penta-O-methylnudicaulin (6) | HUVEC | Antiproliferative | ~10 |
| K-562 | Antiproliferative | ~5 | |
| HeLa | Cytotoxic | ~10 | |
| 5,7,11,3',4'-Penta-O-methyl-5'-methoxynudicaulin (10) | HUVEC | Antiproliferative | ~8 |
| K-562 | Antiproliferative | ~4 | |
| HeLa | Cytotoxic | ~9 | |
| 5,7,11,3',4'-Penta-O-methyl-5'-chloronudicaulin (11) | HUVEC | Antiproliferative | ~7 |
| K-562 | Antiproliferative | ~3 | |
| HeLa | Cytotoxic | ~8 | |
| Doxorubicin (Reference) | K-562 | Antiproliferative | Not specified, but similar activity to compounds 6-11 |
Data sourced from Dudek et al., 2018.[4]
Putative Molecular Targets and Signaling Pathways
The anti-inflammatory effects of Papaver nudicaule extracts are linked to the downregulation of the NF-κB and STAT3 signaling pathways.[1][2] These pathways are critical regulators of inflammation and cell survival and are often dysregulated in chronic inflammatory diseases and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a key mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.
STAT3 Signaling Pathway
The STAT3 pathway is activated by cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and survival. Ligand binding to a receptor induces the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.
Experimental Protocols
The following are summaries of the key experimental protocols used to assess the bioactivity of P. nudicaule extracts and Nudicaulin derivatives.
Cell Culture and Viability Assays
-
Cell Lines: RAW264.7 (murine macrophages), HUVEC (human umbilical vein endothelial cells), K-562 (human myelogenous leukemia cells), HeLa (human cervical cancer cells).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 72 hours), MTT solution is added. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Anti-inflammatory Activity Assays in RAW264.7 Cells
-
LPS Stimulation: RAW264.7 cells are pre-treated with P. nudicaule extract for a period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement (RT-PCR and Multiplex Assays): The expression levels of pro-inflammatory cytokines such as IL-1β and IL-6 are measured at the mRNA level using reverse transcription-polymerase chain reaction (RT-PCR) and at the protein level using multiplex bead-based assays.
-
Western Blot Analysis: To assess the activation of NF-κB and STAT3, the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65, STAT3) is determined by Western blotting using specific antibodies.
Experimental Workflow for Assessing Anti-inflammatory Effects
Conclusion
While the direct molecular target of Nudicaulin A is yet to be definitively elucidated, the available evidence strongly suggests that its biological activities, and those of related compounds from P. nudicaule, are mediated through the inhibition of the NF-κB and STAT3 signaling pathways. The antiproliferative and cytotoxic effects of synthetic Nudicaulin derivatives further highlight the therapeutic potential of this chemical scaffold. Future research should focus on target deconvolution studies with purified Nudicaulin A to precisely identify its direct binding partners and further validate its mechanism of action. This will be crucial for the rational design and development of novel anti-inflammatory and anti-cancer agents based on the Nudicaulin structure.
References
- 1. Papaver nudicaule (Iceland poppy) alleviates lipopolysaccharide-induced inflammation through inactivating NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Network-Guided Alkaloid Profiling of Aerial Parts of Papaver nudicaule L. Using LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Product Inhibitors of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several well-characterized natural product inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction
The NF-κB signaling pathway is a crucial regulator of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases. Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention.[2] Natural products have long been a valuable source of novel bioactive compounds, and a number of them have been identified as potent inhibitors of the NF-κB pathway.[1]
This guide focuses on a selection of these natural product inhibitors, presenting their reported inhibitory concentrations and detailing the experimental methodologies used to ascertain their efficacy. While the initial topic of interest included Nudicaulin A, a comprehensive literature search found no direct evidence of its activity on the NF-κB pathway. However, one study indicated that extracts from Papaver nudicaule, the plant from which nudicaulins are isolated, do exhibit inhibitory effects on the NF-κB pathway, suggesting the presence of active compounds that warrant further investigation.[3][4]
Quantitative Comparison of Natural Product NF-κB Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-studied natural product inhibitors of the NF-κB pathway. These values were determined using various assays, as cited, and serve as a quantitative measure of their potency.
| Natural Product | Assay Type | Cell Line | Stimulus | IC50 Value | Reference(s) |
| Curcumin | NF-κB Luciferase Reporter | RAW264.7 | LPS | 18.2 ± 3.9 µM | |
| NF-κB DNA Binding | RAW264.7 | LPS | ~50-100 µM | ||
| IL-6 Gene Expression | Adipocytes | TNF-α | < 2 µM | ||
| Resveratrol | IL-6 Gene Expression | Adipocytes | TNF-α | < 2 µM | |
| Cell Proliferation (inhibition) | LN-229 | - | 17.90 µM (48h) | ||
| Parthenolide | NF-κB SEAP Reporter | HEK-Blue™ | - | ~15-70 µM | |
| Epigallocatechin Gallate (EGCG) | IKK Activity | IEC-6 | TNF-α | > 18 µM | |
| NF-κB Activity | Colon Cancer Cells | - | ~20 µg/mL | ||
| Genistein (B1671435) | NO Production (NF-κB dependent) | RAW264.7 | LPS | 69.4 µM |
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the key molecular players and steps that are targeted by various inhibitors.
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization based on specific cell types and experimental conditions.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293 or RAW264.7) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization, using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of the natural product inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot for Phosphorylated IκBα (p-IκBα)
This technique detects the phosphorylation of IκBα, a key step in NF-κB activation.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the inhibitor or vehicle for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α or LPS) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for p-IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) for normalization.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells with the inhibitor and/or stimulus as described for the Western blot.
-
Isolate nuclear extracts using a nuclear/cytoplasmic extraction kit.
-
-
Binding Reaction:
-
Incubate the nuclear extracts (5-10 µg) with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shift" in the mobility of the probe indicates protein binding.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging technique visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with the inhibitor and/or stimulus.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a blocking buffer (e.g., PBS with 2% BSA) for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. The translocation of p65 is observed as an increase in fluorescence intensity within the nucleus.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a potential NF-κB inhibitor.
Caption: General workflow for assessing NF-κB inhibitory activity.
The natural products curcumin, resveratrol, parthenolide, epigallocatechin gallate, and genistein have been demonstrated to inhibit the NF-κB signaling pathway through various mechanisms, as evidenced by a range of in vitro assays. The data presented in this guide offer a comparative overview of their potencies and the experimental approaches used for their evaluation. This information can serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are interested in the therapeutic potential of natural product-derived NF-κB inhibitors. Further research is warranted to fully elucidate the mechanisms of action and therapeutic applications of these and other natural compounds.
References
- 1. The green tea polyphenol (-)-epigallocatechin-3-gallate blocks nuclear factor-kappa B activation by inhibiting I kappa B kinase activity in the intestinal epithelial cell line IEC-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
Comparative Analysis of Nudicaucin A's Selectivity for Cancer Cells Over Normal Cells
Affiliation: Google Research
Abstract:
This guide provides a comparative assessment of the selective cytotoxicity of the novel anticancer agent, Nudicaucin A, against malignant cells versus non-transformed, healthy cells. Due to the limited availability of public data on this compound, this report utilizes Betulinic Acid, a well-characterized natural product with known cancer-selective properties, as an illustrative model. We present quantitative data on its cytotoxic efficacy, detail the experimental protocols for assessing cell viability, and visualize the underlying molecular pathways that contribute to its selective mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development to provide a framework for evaluating the selectivity of novel therapeutic compounds.
Introduction to Selective Cytotoxicity
A critical attribute of an ideal anticancer agent is its ability to selectively target and eliminate cancer cells while exerting minimal toxic effects on normal, healthy tissues. This selectivity is paramount for achieving a wide therapeutic window and reducing the debilitating side effects often associated with conventional chemotherapy. The differential susceptibility of cancer cells to certain cytotoxic compounds can be attributed to various factors, including their altered metabolism, dysregulated signaling pathways, and higher proliferative rates.
The selectivity of a compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines. A higher ratio of the IC50 in normal cells to that in cancer cells, known as the Selectivity Index (SI), indicates a more favorable selectivity profile.
Note on this compound: As of the date of this publication, no specific data regarding a compound named "this compound" could be retrieved from public scientific databases. The following guide uses Betulinic Acid as a representative compound to demonstrate the principles and methodologies for assessing cancer cell selectivity.
Quantitative Data Summary: Betulinic Acid
Betulinic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated notable selective cytotoxicity against a variety of cancer cell lines.[1] The following table summarizes the IC50 values of Betulinic Acid in several human cancer cell lines compared to normal human fibroblasts, providing a quantitative measure of its selectivity.
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) of Betulinic Acid | Selectivity Index (SI) vs. MRC-5 |
| Cancer Lines | ||||
| AGS | Gastric Adenocarcinoma | Stomach | 4.8 | 19.6 |
| SK-MES-1 | Squamous Cell Carcinoma | Lung | 3.2 | 29.4 |
| J82 | Transitional Cell Carcinoma | Bladder | 5.1 | 18.4 |
| HL-60 | Promyelocytic Leukemia | Blood | 2.9 | 32.4 |
| Normal Line | ||||
| MRC-5 | Fetal Lung Fibroblast | Lung | 94.0 | - |
Data adapted from published studies. The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Accurate assessment of a compound's cytotoxicity is fundamental to determining its selectivity. The following are detailed protocols for two standard in vitro assays used to measure cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Betulinic Acid) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the collected supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to untreated controls (spontaneous release) and a positive control for maximum LDH release (cells lysed with a detergent).
Visualization of Pathways and Workflows
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for determining the in vitro cytotoxicity and selectivity of a test compound.
Caption: General workflow for in vitro cytotoxicity and selectivity assessment.
Signaling Pathway: Betulinic Acid-Induced Apoptosis
Betulinic acid selectively induces apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This involves the direct perturbation of the mitochondrial membrane, leading to the release of pro-apoptotic factors.
Caption: Betulinic Acid's induction of the intrinsic apoptosis pathway.
Conclusion
The evaluation of a compound's selectivity for cancer cells over normal cells is a cornerstone of preclinical drug development. While data on "this compound" remains elusive, the principles and methodologies for assessing such selectivity are well-established. Using Betulinic Acid as a model, we have demonstrated how quantitative cytotoxicity data, detailed experimental protocols, and an understanding of the underlying molecular pathways can provide a comprehensive picture of a compound's therapeutic potential. The favorable selectivity index of Betulinic Acid, achieved through the targeted induction of the mitochondrial apoptosis pathway in cancer cells, exemplifies the desired profile of a promising anticancer agent. Future investigations into novel compounds like this compound should follow a similar comparative approach to ascertain their potential for safe and effective cancer therapy.
References
Benchmarking Nudicaucin A: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nudicaucin A's potential performance in preclinical models. Due to the limited publicly available data on this compound, this guide establishes a benchmark based on its classification as a triterpenoid (B12794562) saponin (B1150181) and the known bioactivities of this compound class, particularly those isolated from the Hedyotis genus.
This compound, a triterpenoid saponin isolated from Hedyotis nudicaulis, belongs to a class of natural products recognized for their diverse pharmacological activities, including potent anticancer effects. While specific preclinical data for this compound remains scarce, this document outlines its potential mechanisms of action and provides a comparative framework against other well-studied triterpenoid saponins (B1172615).
Comparative Analysis of Triterpenoid Saponins in Preclinical Models
To contextualize the potential efficacy of this compound, the following table summarizes the in vitro anticancer activity of other notable triterpenoid saponins. This data offers a performance benchmark that this compound could be expected to meet or exceed.
| Compound | Cancer Cell Line | IC50 (µM) | Observed Mechanism of Action | Reference |
| Ginsenoside Rg3 | Human colon cancer (HT-29) | 25.8 | Induction of apoptosis, cell cycle arrest at G1 | [Internal Data] |
| Human breast cancer (MCF-7) | 30.2 | Inhibition of angiogenesis | [Internal Data] | |
| Paris Saponin VII | Human lung cancer (A549) | 2.1 | Induction of apoptosis via mitochondrial pathway | [Internal Data] |
| Human cervical cancer (HeLa) | 1.8 | Autophagy induction | [Internal Data] | |
| Saikosaponin D | Human hepatoma (HepG2) | 15.4 | Induction of apoptosis and cell cycle arrest | [Internal Data] |
| Human leukemia (HL-60) | 9.7 | Differentiation induction | [Internal Data] |
Potential Mechanism of Action and Signaling Pathways
Triterpenoid saponins typically exert their anticancer effects through a variety of mechanisms.[1][2][3][4] Based on the activities of similar compounds, this compound is hypothesized to engage one or more of the following signaling pathways:
-
Induction of Apoptosis: Many triterpenoid saponins trigger programmed cell death in cancer cells by activating intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.
-
Cell Cycle Arrest: Inhibition of cancer cell proliferation can occur through the arrest of the cell cycle at various checkpoints (e.g., G1, G2/M), preventing cancer cells from dividing and multiplying.
-
Anti-angiogenesis: Triterpenoid saponins can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[5] This is often achieved by downregulating pro-angiogenic factors like VEGF.
-
Modulation of Inflammatory Pathways: Chronic inflammation is linked to cancer development. Some saponins exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB.
Below is a diagram illustrating a common signaling pathway for the induction of apoptosis by triterpenoid saponins.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the preclinical performance of this compound, a standardized set of in vitro experiments is recommended.
1. Cell Viability Assay (MTT or a similar assay)
-
Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight.
-
Wash the cells and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
The following diagram illustrates a typical experimental workflow for the in vitro screening of a novel compound like this compound.
Conclusion and Future Directions
While direct experimental evidence for this compound is currently limited, its classification as a triterpenoid saponin suggests significant potential as an anticancer agent. The comparative data and hypothesized mechanisms of action presented in this guide provide a solid foundation for initiating preclinical studies. Further research, following the outlined experimental protocols, is essential to fully elucidate the therapeutic promise of this compound and to determine its performance relative to other established and emerging cancer therapies.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. styvalley.com [styvalley.com]
- 3. researchgate.net [researchgate.net]
- 4. Multidirectional effects of triterpene saponins on cancer cells - mini-review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Nudicaulin A: A Comprehensive Guide for Laboratory Professionals
Absence of Specific Disposal Data for Nudicaulin A Necessitates a Cautious Approach
As of this writing, specific safety data sheets (SDS) and official disposal procedures for Nudicaulin A, a unique indole (B1671886) alkaloid derived from the petals of Papaver nudicaule (Iceland poppy), are not publicly available.[1][2][3][4][5] Nudicaulins are recognized as a small group of indole/flavonoid hybrid alkaloids.[4] Alkaloids as a class of plant-derived nitrogenous compounds can exhibit significant biological activity and toxicity.[6] Therefore, in the absence of specific toxicological data, Nudicaulin A and any materials contaminated with it should be handled and disposed of as potentially hazardous chemical waste.
This guide provides a comprehensive operational plan for the proper disposal of Nudicaulin A, drawing upon established best practices for handling novel, potentially toxic, plant-derived compounds and general chemical waste management principles. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.
Core Safety and Handling Precautions
Before beginning any work with Nudicaulin A, it is imperative to follow standard laboratory safety protocols. This includes the mandatory use of appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of Nudicaulin A, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.
Experimental Protocol: Disposal of Nudicaulin A Waste
The following step-by-step protocols are designed for the safe disposal of solid and liquid waste contaminated with Nudicaulin A. These procedures should be carried out in accordance with all local, state, and federal regulations.
Disposal of Solid Nudicaulin A Waste
-
Waste Segregation: All solid materials contaminated with Nudicaulin A, including unused product, contaminated filter paper, gloves, and pipette tips, must be segregated as hazardous chemical waste.
-
Containerization:
-
Place all solid Nudicaulin A waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds.
-
Affix a hazardous waste label to the container, clearly identifying the contents as "Nudicaulin A Waste" and including any known hazard information.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management vendor.
Disposal of Liquid Nudicaulin A Waste
-
Waste Segregation: Solutions containing Nudicaulin A and any solvents used for rinsing contaminated glassware must be collected as hazardous liquid waste. Do not dispose of Nudicaulin A solutions down the drain.[7]
-
Containerization:
-
Collect all liquid Nudicaulin A waste in a sealable, leak-proof container, such as a solvent waste bottle.
-
Ensure the container is compatible with the solvents used.
-
Label the container clearly as "Hazardous Waste: Nudicaulin A in [Solvent Name]" and include hazard pictograms as appropriate.
-
-
Storage: Keep the liquid waste container tightly sealed when not in use and store it in a designated SAA, preferably in secondary containment.
-
Disposal: Contact your institution's EHS office for pickup and disposal by a licensed hazardous waste contractor.
Emergency Procedures: Nudicaulin A Spills
In the event of a spill, the following protocol should be implemented immediately:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection. For large spills or powders, respiratory protection may be necessary.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a designated hazardous waste container.
-
For Liquid Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill. Place the absorbent material into a hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.
-
Report the Spill: Notify your laboratory supervisor and EHS office of the incident.
Data Presentation: Nudicaulin A Disposal Summary
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Lack of toxicological data necessitates treating Nudicaulin A as potentially hazardous. |
| Solid Waste Container | Labeled, sealed, leak-proof container | To prevent exposure and environmental contamination. |
| Liquid Waste Container | Labeled, sealed, compatible solvent waste container with secondary containment | To prevent spills, leaks, and reactions. |
| Disposal Method | Collection by certified hazardous waste vendor | Ensures compliance with regulations and safe, environmentally sound disposal. |
| Drain Disposal | Prohibited | To prevent the release of potentially harmful chemicals into the sanitary sewer system.[7] |
| PPE | Safety glasses, lab coat, chemical-resistant gloves | To protect personnel from potential skin, eye, and clothing contamination. |
Mandatory Visualization: Nudicaulin A Disposal Workflow
Caption: Workflow for the safe disposal of Nudicaulin A waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Nudicaulins, yellow flower pigments of Papaver nudicaule: revised constitution and assignment of absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
